2,4'-Bipyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6N4 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-pyrimidin-4-ylpyrimidine |
InChI |
InChI=1S/C8H6N4/c1-3-10-8(11-4-1)7-2-5-9-6-12-7/h1-6H |
InChI Key |
FXLFSLGEPUVFNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Bipyrimidine and Its Functionalized Analogues
Metal-Catalyzed Coupling Strategies for Bipyridine Formation.
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been extensively utilized in the synthesis of bipyridine and bipyrimidine structures. preprints.org These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium. wikipedia.org The choice of coupling partners and reaction conditions allows for the synthesis of a wide array of functionalized bipyrimidines.
Cross-Coupling Reactions for Asymmetric Bipyrimidine Synthesis.
The construction of asymmetrically substituted bipyrimidines can be efficiently achieved through various palladium-catalyzed cross-coupling reactions. These methods allow for the regioselective introduction of different substituents on the pyrimidine (B1678525) rings, leading to a high degree of molecular diversity.
The Suzuki-Miyaura coupling reaction is a widely used and versatile method for C-C bond formation due to the commercial availability, stability, and low toxicity of the organoboron reagents. rsc.org This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. libretexts.org In the context of 2,4'-bipyrimidine synthesis, this typically involves the reaction of a pyrimidine-boronic acid or ester with a halopyrimidine.
The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. For instance, the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids has been successfully achieved using a Pd(PPh₃)₄ catalyst. mdpi.com Good yields were obtained when using 5 mol % of the catalyst along with K₃PO₄ as the base and 1,4-dioxane as the solvent. mdpi.com It has been observed that electron-rich boronic acids tend to produce better yields compared to electron-deficient ones. mdpi.com Microwave-assisted Suzuki-Miyaura coupling has also emerged as an efficient method, allowing for shorter reaction times and low catalyst loading. mdpi.com For example, the regioselective synthesis of C4-substituted pyrimidines from 2,4-dichloropyrimidines can be achieved in 15 minutes with as little as 0.5 mol% of tetrakis(triphenylphosphine)palladium(0). mdpi.com
Table 1: Suzuki-Miyaura Coupling for the Synthesis of Phenyl-Substituted Pyrimidines mdpi.com
| Entry | Arylboronic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 3a | 45 |
| 2 | 4-Methylphenylboronic acid | 3b | 50 |
| 3 | 4-Methoxyphenylboronic acid | 3c | 52 |
| 4 | 3-Methoxyphenylboronic acid | 3d | 48 |
| 5 | 3,4-Dimethoxyphenylboronic acid | 3e | 60 |
| 6 | 3,4,5-Trimethoxyphenylboronic acid | 3f | 55 |
| 7 | 4-Chlorophenylboronic acid | 3g | 25 |
| 8 | 4-Fluorophenylboronic acid | 3h | 30 |
Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (1), arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (5 mol %), K₃PO₄, 1,4-Dioxane, 70-80 °C.
The Negishi coupling reaction provides another powerful tool for the synthesis of bipyrimidines by forming C-C bonds between organozinc compounds and organic halides, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and has been applied to the synthesis of various bipyridine derivatives. acs.orgorgsyn.org Organozinc reagents are typically prepared from the corresponding organohalides or organolithium compounds. nih.gov
The Negishi coupling is particularly useful for creating C(sp²)–C(sp³) bonds, which can be challenging with other methods. nih.gov The reaction conditions can be tuned to achieve high yields and selectivity. For instance, the synthesis of unsymmetrical 2,2'-bipyridines has been accomplished using tetrakis(triphenylphosphine)palladium(0) as the catalyst. wikipedia.org While not as frequently used in industrial applications as the Suzuki coupling due to the air and water sensitivity of organozinc reagents, the Negishi coupling remains a valuable method in laboratory synthesis for its broad scope. wikipedia.org
Table 2: Examples of Negishi Coupling for Bipyridine Synthesis wikipedia.org
| Entry | Organohalide | Organozinc Reagent | Catalyst | Product |
|---|---|---|---|---|
| 1 | 2-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ | 2-Phenylpyridine |
| 2 | o-Iodotoluene | o-Tolylzinc chloride | Pd(PPh₃)₄ | 2,2'-Dimethylbiphenyl |
| 3 | (Z)-1-Hexenyl iodide | 1-Decynylzinc chloride | Pd(PPh₃)₄ | 5,7-Hexadecadiene |
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or triflate. wikipedia.org A key advantage of this method is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. orgsyn.org This reaction has been successfully employed for the synthesis of functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines. acs.org
Despite its versatility, a significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts, which can complicate purification. organic-chemistry.org The reaction is typically carried out using a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in a solvent like toluene, often requiring elevated temperatures. preprints.orguobabylon.edu.iq The reactivity of the organotin reagent is an important factor, and various organostannanes can be used to introduce different functional groups. sigmaaldrich.com
Table 3: Stille Coupling for the Synthesis of Bipyridine Derivatives preprints.org
| Entry | Halopyridine | Organostannane | Catalyst | Additive/Base | Product |
|---|---|---|---|---|---|
| 1 | 3-Bromopyridine | 2-(Tributylstannyl)pyridine | PdCl₂(PPh₃)₂ | - | 2,3'-Bipyridine |
| 2 | 2-Bromopyridine | 3-(Tributylstannyl)pyridine | PdCl₂(PPh₃)₂ | - | 2,3'-Bipyridine |
| 3 | 3-Bromopyridine | 3-(Tributylstannyl)pyridine | PdCl₂(PPh₃)₂ | - | 3,3'-Bipyridine |
| 4 | 2-Bromopyridine | 2-Stannylpyridine | Cyclopalladated ferrocenylimine/Tricyclohexylphosphine | CuI/CsF | 2,2'-Bipyridine (B1663995) |
Decarboxylative cross-coupling has emerged as a modern and powerful strategy for the formation of C-C bonds, utilizing carboxylic acids as readily available and stable coupling partners. rsc.org This method avoids the need for pre-synthesized organometallic reagents, often generating only CO₂ as a byproduct, which aligns with the principles of atom economy. In these reactions, a transition metal catalyst facilitates the coupling of a carboxylic acid derivative with an organic halide or another coupling partner. researchgate.net
This approach offers a novel disconnection for the synthesis of biaryl compounds, including bipyrimidines. nih.gov The reaction can be performed under various catalytic systems, often involving palladium or copper. The decarboxylative coupling of benzoic acid derivatives with arenes, for example, has been a subject of significant research. researchgate.net This methodology holds promise for the synthesis of complex molecules by enabling the use of carboxylic acids as direct inputs for C-C bond formation. chemrxiv.org
The selective functionalization of polyhalogenated precursors is a valuable strategy for the synthesis of asymmetrically substituted bipyrimidines. Palladium-catalyzed reactions can be controlled to achieve selective substitution at one or more halogenated positions. For instance, 4,4'-dibromo-2,2'-bipyridine (B104092) can undergo selective mono- or disubstitution reactions under palladium catalysis, providing a route to various conjugated pyridine (B92270) and 2,2'-bipyridine building blocks. researchgate.netcrossref.org
The ability to control the degree of substitution is crucial for synthesizing complex target molecules. researchgate.net The reactivity of different halogen atoms (I > Br > Cl) towards oxidative addition to the palladium catalyst can be exploited to achieve chemoselective cross-coupling reactions. nih.gov This allows for the stepwise introduction of different substituents, leading to the synthesis of highly functionalized and unsymmetrical bipyrimidine derivatives.
Homocoupling Reactions for Symmetrical Bipyridine Precursors
Homocoupling reactions are fundamental in synthetic chemistry for the construction of symmetrical bipyridyl backbones. mdpi.compreprints.org These reactions involve the coupling of two identical precursor molecules. While they directly produce symmetrical bipyridines, the resulting compounds can serve as essential building blocks or precursors in more complex syntheses leading to asymmetrical structures like this compound. Several classical and improved methods are employed for this purpose. nova.edu
The Ullmann coupling is a well-established technique for synthesizing symmetrical biaryls through a copper-catalyzed reaction of aryl halides. organic-chemistry.orgwikipedia.org This method is valuable for obtaining symmetrical bipyridines, though it has historically been limited by harsh reaction conditions, such as high temperatures (often exceeding 200 °C), and the necessity for stoichiometric amounts of copper. mdpi.compreprints.org
The precise mechanism of the Ullmann reaction remains a subject of study, with two primary pathways being considered mdpi.compreprints.orgresearchgate.net:
Radical Process: This pathway involves the formation of radical intermediates.
Anionic Process: This alternative mechanism proceeds through anionic species.
Electron spin resonance studies have generally ruled out the involvement of a radical intermediate. wikipedia.org The currently accepted mechanism often involves the formation of an organocopper compound which then reacts with a second aryl halide molecule. wikipedia.org Modern advancements have introduced bimetallic systems, using a catalytic amount of a palladium salt such as Pd(OAc)₂ with stoichiometric copper powder, which allows for milder reaction conditions and demonstrates good tolerance for various functional groups. mdpi.compreprints.org
Table 1: Comparison of Proposed Ullmann Coupling Mechanisms
| Mechanism Type | Key Intermediates | General Characteristics |
| Radical Process | Aryl Radicals | Involves single-electron transfer steps. |
| Anionic Process | Organocopper compounds (RCuX) | Involves oxidative addition and reductive elimination-like steps, though a Cu(III) intermediate is unlikely. mdpi.comorganic-chemistry.orgwikipedia.org |
The Wurtz reaction and its variations are effective for synthesizing symmetrical bipyridines. mdpi.com This method typically involves the reaction of organic halides with a highly reactive metal, classically a sodium dispersion. mdpi.compreprints.orgresearchgate.net In the context of bipyridine synthesis, pyridines can be reacted with a sodium dispersion followed by treatment with an oxidizing agent. mdpi.comresearchgate.net This approach provides a valuable tool for accessing a diverse range of bipyridine derivatives. mdpi.compreprints.org The reaction is understood to proceed through a single electron transfer (SET) mechanism, generating reactive pyridyl radical intermediates that then dimerize. preprints.org A key advantage of this method is the use of earth-abundant and non-toxic sodium, avoiding transition metals which can be problematic contaminants in materials science and pharmaceutical applications. thieme-connect.com
An efficient and improved variation of the Wurtz coupling is the transition-metal-catalyzed homocoupling of Grignard reagents (ArMgX). mdpi.compreprints.org This method is highly effective for constructing symmetrical bipyridyl frameworks. preprints.org A significant advancement in this area is the development of a single-step procedure where the Grignard reagent is prepared in situ and then coupled, avoiding the isolation of the organometallic intermediate. mdpi.compreprints.org These reactions are performed in the presence of an oxidant, with atmospheric oxygen being a green and cost-effective choice. mdpi.comnitk.ac.in
The proposed mechanism involves the oxidative addition of molecular oxygen to a low-valent metal catalyst, forming a peroxo-metal intermediate. mdpi.comnitk.ac.in This key chemical species then reacts with two equivalents of the Grignard reagent to yield the biaryl product. nitk.ac.in
Table 2: Selected Homocoupling Methodologies for Symmetrical Bipyridine Synthesis
| Reaction Name | Typical Reagents/Catalysts | Key Features |
| Ullmann Coupling | Aryl Halides, Copper (stoichiometric or catalytic with Pd) | Classic method, often requires high temperatures. mdpi.comorganic-chemistry.org |
| Wurtz-Type Coupling | Pyridines/Halopyridines, Sodium Dispersion, Oxidant | Transition-metal-free, uses abundant metal. mdpi.comthieme-connect.com |
| Grignard Homocoupling | Aryl Halides, Mg, Metal Catalyst (e.g., Ru, Fe), Oxygen | Efficient, can be done in one step (in situ Grignard formation). mdpi.comnitk.ac.in |
Transition-Metal-Free Synthetic Routes
Growing interest in sustainable chemistry has spurred the development of synthetic methods that avoid the use of transition metals. rsc.orgacs.org These routes offer advantages by reducing cost, simplifying purification, and avoiding potential metal contamination in the final products. For the synthesis of bipyrimidines, C-H functionalization and direct dimerization processes are prominent transition-metal-free strategies.
C-H functionalization has emerged as a powerful strategy in organic synthesis, allowing for the formation of C-C bonds directly from ubiquitous C-H bonds. yale.edursc.org This approach circumvents the need for pre-functionalized starting materials like organohalides or organometallic reagents, thus increasing atom economy and reducing synthetic steps. yale.edu While many C-H activation methods rely on transition metals, metal-free alternatives have been developed. nih.gov One such approach involves a single electron transfer (SET) from a phenalenyl-based radical to a halogenated pyridine. preprints.org This generates a reactive pyridyl radical that can then couple with another pyridine molecule to form the bipyridine structure. preprints.org Additionally, ligand-coupling reactions between Grignard reagents and pyridylsulfonium salts provide a modular, transition-metal-free route to various bipyridines, including 2,4'-bipyridine (B1205877). nih.gov
Direct dimerization of pyridine derivatives offers a streamlined route to bipyridines. Polyhalogenated 4,4′-bipyridines have been synthesized via a dimerization procedure starting from dihalopyridines using lithium diisopropylamide (LDA). acs.org Notably, this reaction also yielded halogenated 3,4'- and 2,4'-bipyridines as minor products, demonstrating a potential, albeit lower-yield, pathway to the target asymmetrical structure. acs.org A proposed mechanism involves the formation of a 2-chloro-4-lithio-5-bromopyridine intermediate, which then dimerizes. acs.org
Another effective transition-metal-free dimerization involves the use of sodium dispersion. thieme-connect.com This method facilitates the dehydrogenative dimerization of nonactivated pyridines under mild conditions, offering an operationally simple route to 2,2′-bipyridine derivatives. thieme-connect.com
Use of Stable Electride Reagents
The application of stable electride reagents represents a significant advancement in the synthesis of bipyridine compounds. Electrides are ionic compounds in which the anion is a trapped electron. These reagents serve as potent, soluble reductants.
Recent research has demonstrated the synthesis of a room-temperature-stable organic magnesium electride. nih.gov This development provides new avenues for accessing elusive metal intermediates that were previously inaccessible through simpler techniques. nih.gov The high solubility and modular redox potentials of these magnesium-bipyridyl complexes make them unconventional and effective homogeneous reductants. nih.gov Their utility has been showcased in the synthesis of low-valent species such as (bipy)₂Ni(0). nih.gov
Another approach involves Wurtz-type coupling reactions, which are effective for creating symmetrical bipyridines. preprints.org This technique typically involves reacting organic halides with a sodium dispersion. preprints.org In a modified application for bipyridine synthesis, pyridine derivatives are first reacted with a sodium dispersion and subsequently with an oxidizing agent. preprints.org For instance, the stable electride reagent K⁺(LiHMDS)e⁻ has been utilized in the synthesis of 4,4'-bipyridine (B149096). preprints.org
The reaction of 2,2'- and 2,4'-bipyridine with stoichiometric amounts of alkali metals like potassium and rubidium in ethylenediamine has led to the isolation and structural characterization of the respective bipyridyl radical anions and dianions. nih.gov These studies provide a comprehensive overview of the structural and spectroscopic properties of these highly reactive, air- and moisture-sensitive species. nih.gov
Alternative and Emerging Synthetic Techniques
Beyond traditional methods, several alternative and emerging techniques offer advantages in terms of efficiency, environmental impact, and the ability to produce novel analogues.
Electrochemical Synthesis Methods
Electrochemical synthesis provides a powerful and clean method for mediating chemical reactions. Reductive homocoupling can be carried out electrochemically to produce bipyrimidine products in significantly higher yields compared to some chemical-reductant-mediated conditions. nih.gov
A key application of this method has been the development of a modular synthetic route to create a library of substituted 2,2'-bipyrimidine (B1330215) analogues. nih.gov This library allowed for systematic evaluation of the compounds' stability during electrochemical cycling and the elucidation of structure-function relationships through computational analysis. nih.gov These studies revealed that steric interactions affecting the planarity of the molecule in its reduced state could lead to higher degradation. nih.gov The primary decomposition pathway was identified as the protonation of the dianion by the solvent, a process that could be reversed through electrochemical or chemical oxidation. nih.gov
The electrochemical properties of bipyrimidine-bridged metal complexes, such as triruthenium complexes, have also been investigated, revealing stable mixed-valence states. nih.gov
Hydrothermal Synthesis Protocols
Hydrothermal synthesis has proven to be an effective technique for the preparation and crystal growth of various inorganic and coordination polymeric materials, including those based on bipyridine ligands. cmu.ac.thnih.gov This method involves carrying out chemical reactions in aqueous solutions at high temperatures and pressures.
This technique has been successfully used to synthesize copper(II) complexes containing 2,2'-bipyridine and 4,4'-bipyridine ligands. nih.govnih.gov For example, a Cu(II) complex, [Cu(bipy)(H₂O)₂(SO₄)]ₙ, was synthesized where the copper ion is hexacoordinated by nitrogen atoms from the bipyridine, oxygen atoms from sulfate anions, and oxygen atoms from water molecules, forming a distorted octahedral geometry. nih.gov
While hydrothermal synthesis is a powerful tool, the fast kinetics of nucleation and crystal growth under these conditions can sometimes lead to crystals of poor quality. cmu.ac.th However, by carefully manipulating thermodynamic and kinetic parameters, such as reactant concentrations and pH, it is possible to optimize the conditions to produce single crystals suitable for structural characterization by X-ray diffraction. cmu.ac.th
Mechanochemical Grinding for Solid-State Synthesis
Mechanochemistry, which uses mechanical energy from grinding or milling to induce chemical reactions, is an emerging green chemistry technique. nih.gov These solvent-free reactions can be more efficient, faster, and more environmentally friendly than traditional solution-based methods. nih.govmdpi.com
This approach has been successfully applied to the synthesis of various bipyridine metal complexes and pyrimidine derivatives. nih.govmdpi.comfsu.edu For instance, a range of bipyridine complexes with metals such as Ruthenium, Iron, and Cobalt have been prepared via mechanochemical ball milling, often completing the reaction in minutes. nih.gov The method eliminates the need for bulk solvents and often results in high yields. nih.gov
Mechanochemical methods have also been employed in the one-pot, catalyst-free synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones from stoichiometric mixtures of reactants. mdpi.com This highlights the potential of mechanochemistry for the efficient construction of complex heterocyclic systems related to bipyrimidines. The Biginelli reaction, a multicomponent reaction to produce dihydropyrimidinones, has also been well-studied under mechanochemical conditions. nih.gov
Synthesis of Halomethyl Bipyridine Derivatives as Intermediates
Halomethyl bipyridines are valuable precursors for the synthesis of more complex functionalized bipyridine and bipyrimidine derivatives. researchgate.net An efficient, high-yield route to these intermediates involves the use of trimethylsilyl (TMS) groups. orgsyn.orgorgsyn.org
This method typically avoids issues found in other synthetic routes, such as the poor selectivity of radical halogenation or the multi-step nature of syntheses from hydroxymethyl precursors. orgsyn.orgorgsyn.org The general procedure involves the deprotonation of a dimethyl-bipyridine, such as 4,4'-dimethyl-2,2'-bipyridine (B75555), using a strong base like lithium diisopropylamide (LDA). orgsyn.org The resulting carbanion is then "trapped" by reacting it with chlorotrimethylsilane (TMSCl) to form a silyl intermediate, for example, 4,4'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine. orgsyn.org
This stable intermediate can then be reacted with an electrophilic halogen source, such as hexachloroethane (for chlorination), in the presence of a fluoride ion source like cesium fluoride (CsF) to yield the desired halomethyl product, such as 4,4'-bis(chloromethyl)-2,2'-bipyridine. orgsyn.org This approach benefits from nearly quantitative yields and low-cost reagents. orgsyn.org
Table of Synthetic Methodologies and Key Findings
| Methodology | Key Reagents/Conditions | Primary Application/Finding | Reference |
|---|---|---|---|
| Stable Electride Reagents | K⁺(LiHMDS)e⁻; Magnesium | Used as potent reductants for Wurtz-type coupling to form bipyridines. | nih.govpreprints.org |
| Electrochemical Synthesis | Reductive homocoupling | High-yield synthesis of bipyrimidines; enabled study of structure-function relationships. | nih.gov |
| Hydrothermal Synthesis | High temperature and pressure aqueous solution | Effective for crystal growth of bipyridine-based coordination polymers and metal complexes. | cmu.ac.thnih.govnih.gov |
| Mechanochemical Grinding | Ball milling; solvent-free | Rapid, efficient, and environmentally friendly synthesis of bipyridine metal complexes and pyrimidine derivatives. | nih.govmdpi.com |
| Halomethyl Intermediates | LDA, TMSCl, Hexachloroethane, CsF | High-yield, selective synthesis of halomethyl bipyridines as versatile precursors. | orgsyn.orgorgsyn.org |
Coordination Chemistry and Metal Complexation of 2,4 Bipyrimidine
Ligand Characteristics and Coordination Modes
The coordination chemistry of 2,4'-bipyrimidine is multifaceted, with its behavior as a ligand being dictated by its electronic and structural properties. Unlike its more symmetrical isomers, 2,2'-bipyridine (B1663995) and 4,4'-bipyridine (B149096), the asymmetric nature of this compound offers unique coordination possibilities.
Bidentate Chelation Properties
This compound can function as a bidentate chelating ligand, coordinating to a single metal center through the nitrogen atoms of both pyrimidine (B1678525) rings. This chelation results in the formation of a stable five-membered ring with the metal ion. The ability of this compound to form such chelates is a key aspect of its coordination chemistry, similar to the well-studied 2,2'-bipyridine. wikipedia.org The stability of these complexes is enhanced by the chelate effect.
However, the coordination is not as straightforward as in 2,2'-bipyridine. The differing electronic environments of the two nitrogen atoms in this compound can influence the strength and nature of the metal-ligand bonds.
Influence of Substituents on Ligand Donor Properties
The donor properties of the this compound ligand can be significantly altered by the introduction of substituents on the pyrimidine rings. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density on the nitrogen atoms, thereby affecting the ligand's ability to coordinate with metal ions.
Electron-donating groups (e.g., -NH2, -CH3) increase the electron density on the pyrimidine rings, enhancing the ligand's σ-donor capabilities and generally leading to the formation of more stable metal complexes. tandfonline.com For instance, amino-substituted bipyridines have been shown to have a greater effect on the HOMO-LUMO energy gap compared to other substituents. tandfonline.com
Electron-withdrawing groups (e.g., -NO2, -COOH) decrease the electron density, which can weaken the metal-ligand bonds. sciencepublishinggroup.comresearchgate.net This effect can make the oxidation of the metal center more difficult. researchgate.net
The position of the substituent is also crucial. Substituents at different positions on the pyrimidine rings can have varying impacts on the electronic properties and steric hindrance around the coordinating nitrogen atoms, thereby influencing the resulting complex's geometry and stability. researchgate.net
Role of Planarity and Torsional Motions in Metal Chelation
The planarity of the this compound ligand is a critical factor in its ability to form stable metal complexes. In its free state, the two pyrimidine rings are not necessarily coplanar due to rotation around the central C-C bond. Upon chelation to a metal ion, the ligand is often forced into a more planar conformation to accommodate the formation of the chelate ring.
However, significant deviations from planarity can occur in metal complexes, which are often described by bow and twist angles. researchgate.net The dihedral angle between the two pyridine (B92270) rings in bipyridine complexes can vary considerably. psu.edu For example, in some bipyrimidine-based ligands, the torsion angle between the two pyrimidine moieties can be around 25° to 50°, and complexation with a metal ion like Zn(II) can induce planarity in some cases, while in others, the distorted geometry is retained. nih.gov The coordination geometry of the metal ion and the presence of other ligands in the coordination sphere also play a significant role in determining the final conformation of the this compound ligand. mdpi.com
Formation and Structural Diversity of Metal Complexes
This compound forms a wide array of coordination complexes with various transition metals, exhibiting diverse structural motifs and coordination geometries.
Complexes with Transition Metals
This compound has been shown to coordinate with a variety of transition metals, including:
Ag(I): Silver(I) complexes with bipyridine ligands are known to form.
Cd(II): Cadmium(II) forms complexes with bipyridine derivatives, often resulting in monomeric species with distorted octahedral or other coordination geometries. iucr.orgnih.govnih.gov For example, a mononuclear cadmium(II) complex with 5,5'-dimethyl-2,2'-bipyridine exhibits a distorted tetragonal antiprism CdN4O4 coordination geometry. nih.gov
Co(II/III): Cobalt(II) and Cobalt(III) complexes with 2,4'-bipyridine (B1205877) have been synthesized and studied. researchgate.net For instance, Co(II) can form complexes with the formula M(2,4'-bipy)2(CH3COO)2·2H2O. researchgate.net
Cu(II): Copper(II) complexes with 2,4'-bipyridine and its derivatives display a range of coordination geometries, including square pyramidal, trigonal bipyramidal, and octahedral. nih.goviucr.org The final geometry is often dependent on the reaction conditions. nih.gov
Fe(II): Iron(II) readily forms complexes with bipyridine ligands, such as the well-known tris(2,2'-bipyridine)iron(II) cation. The electronic properties of these complexes can be tuned by substituents on the bipyridine ligand. jyu.fi
Mn(II): Manganese(II) forms complexes with 2,4'-bipyridine, such as [Mn(H2O)2(ac-O)2(2,4'-bipy)2], where the manganese atom is six-coordinated in a slightly distorted octahedral geometry. tandfonline.com Other examples include two-dimensional coordination polymers. asianpubs.org
Ni(II): Nickel(II) complexes with 2,4'-bipyridine have been prepared, for example, with the general formula M(2,4'-bpy)2(CCl2HCOO)2nH2O. akjournals.com
Rh(III): Rhodium(III) has been shown to form complexes with bipyridine ligands. chemmethod.com
Ru(II): Ruthenium(II) complexes with bipyridine ligands are of significant interest due to their rich photochemical and electrochemical properties. researchgate.netnih.gov The coordination mode of the bipyridine ligand influences the properties of the resulting ruthenium complex. researchgate.net
U(IV): There is evidence of uranium complexes with bipyridine-type ligands, particularly in the context of dinuclear species. researchgate.net
Zn(II): Zinc(II) forms complexes with bipyridine ligands, often exhibiting distorted tetrahedral coordination geometries. researchgate.netacs.org
Table 1: Examples of this compound Metal Complexes
Coordination Geometries and Isomeric Forms
The coordination of this compound to metal centers can result in various coordination geometries, largely dictated by the metal ion's preferred coordination number and the steric and electronic properties of the ligand and any co-ligands. Common geometries include octahedral, tetrahedral, and square planar.
Octahedral: In many instances, this compound acts as a bidentate ligand in six-coordinate complexes, leading to a distorted octahedral geometry. This is observed in the manganese(II) complex [Mn(H2O)2(ac-O)2(2,4'-bipy)2]. tandfonline.com
Tetrahedral: Four-coordinate complexes with a tetrahedral geometry are also known, particularly with ions like Zn(II). acs.org
Square Planar: Square planar geometries can be found in complexes with d8 metal ions like Rh(I) and Pt(II). psu.edu
The asymmetry of the this compound ligand can also lead to the formation of geometric isomers (cis/trans) when other ligands are present in the coordination sphere. Furthermore, the non-planarity of the ligand can give rise to atropisomers in certain complexes. The specific isomeric form adopted can be influenced by synthetic conditions and the nature of the metal ion and other ligands.
Table 2: Coordination Geometries of Bipyridine Complexes
Electronic Structure and Ligand Oxidation Levels within Complexes
Comprehensive studies detailing the electronic structure and specific ligand oxidation levels for complexes where this compound acts as a primary, coordinated ligand are not extensively available in surveyed literature. The analysis of whether the ligand remains neutral or participates in redox events to form anionic radicals (bpm˙⁻) or dianions (bpm²⁻) typically relies on a combination of spectroscopic (EPR, UV-Vis-NIR) and computational (DFT) methods. Such detailed analyses have been performed for related isomers like 2,2'-bipyridine and 4,4'-bipyridine, but specific findings for this compound are not prominently documented. chemeurope.comnih.govwikipedia.orgox.ac.ukacs.orgacs.org
Redox Non-Innocent Behavior of this compound Ligands
The capacity of a bipyrimidine ligand to act in a "redox non-innocent" manner, where it actively participates in the redox chemistry of a complex by storing and transferring electrons, is a significant area of research. chemeurope.comwikipedia.org This behavior is well-documented for ligands like 2,2'-bipyrimidine (B1330215), which can be reduced to a radical anion or a dianion within a metal complex. nih.gov However, specific experimental or computational studies demonstrating and characterizing the redox non-innocent behavior of the this compound isomer are not found in the available research literature.
Supramolecular Architectures and Coordination Polymers
The utility of this compound in constructing higher-order structures is noted, particularly its role as a guest molecule that directs the formation of larger crystalline networks.
One-Dimensional Chain Structures
While 1D coordination polymers are a common structural motif for bipyridine-type ligands, which act as linear linkers to form simple zigzag or linear chains, specific examples constructed from this compound as the primary bridging ligand are not detailed in the surveyed scientific literature.
Two-Dimensional Layered Networks
Research has shown that this compound can play a crucial role as a guest molecule in the formation of two-dimensional (2D) coordination polymers. In one notable study, 2D square-grid networks were synthesized from the reaction of Cd(II) or Zn(II) salts with 4,4'-bipyridine (4,4'-bpy). The inclusion of 2,4'-bipyridine (2,4'-bpy) in the reaction mixture was found to be essential for the crystallization of these specific structures. acs.org
The resulting compounds, Cd(4,4'-bpy)₂(H₂O)₂₂·(2,4'-bpy)₂·H₂O and Zn(4,4'-bpy)₂(H₂O)₂₂·(2,4'-bpy)₂·H₂O, feature 2D square grids where the metal ion and a 4,4'-bpy ligand occupy each corner and side, respectively. These layers superpose to create channels that encapsulate the 2,4'-bipyridine molecules. acs.org The study suggests that the 2,4'-bpy guest molecules act as a structure-directing template, stabilizing the formation of the host network with large square cavities and preventing the self-inclusion of the network itself. acs.org
| Parameter | Cd(4,4'-bpy)₂(H₂O)₂₂·(2,4'-bpy)₂·H₂O | Zn(4,4'-bpy)₂(H₂O)₂₂·(2,4'-bpy)₂·H₂O |
|---|---|---|
| Formula | C₄₀H₄₂CdCl₂N₈O₁₁ | C₄₀H₄₂ZnCl₂N₈O₁₁ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2/n | P2/n |
| a (Å) | 13.231(3) | 13.150(3) |
| b (Å) | 11.669(2) | 11.368(2) |
| c (Å) | 15.019(3) | 14.745(3) |
| β (°) | 112.82(3) | 110.60(3) |
| Square Cavity Dimensions (Å) | 11.669(2) x 11.788(2) | 11.368(2) x 11.488(2) |
Three-Dimensional Frameworks
The assembly of three-dimensional (3D) metal-organic frameworks (MOFs) relies on the ability of ligands to connect metal centers in multiple directions. While numerous 3D frameworks have been built using other bipyridine isomers, research specifically detailing the use of this compound as a linker to construct such 3D architectures is not available in the reviewed literature.
Hydrogen-Bonded Networks as Metallo-Tectons
The concept of a "metallo-tecton" involves a metal complex that serves as a building block for larger supramolecular assemblies through non-covalent interactions like hydrogen bonding. The role of this compound has been observed in this context, where it participates in the formation of extended networks not through direct coordination but via hydrogen bonds and π-π stacking. acs.org
In the 2D coordination polymers where 2,4'-bipyridine is a guest, every two guest molecules are clathrated within each hydrophobic cavity of the host framework. These guest molecules are stabilized by π-π stacking and hydrogen bonding interactions, demonstrating how non-covalent forces involving this compound can direct and solidify a larger supramolecular structure. acs.org The protonated versions of related bipyridines can also form extensive hydrogen-bonded networks with counter-ions, a principle that applies to the broader family of bipyridine-based metallo-tectons. acs.orgresearchgate.netacs.org
Scarcity of Polypseudorotaxane and Related Topologies in the Coordination Chemistry of this compound
A comprehensive review of existing scientific literature reveals a notable absence of detailed research and specific examples concerning the formation of polypseudorotaxane and related interlocked structures involving the chemical compound this compound.
While the broader field of supramolecular chemistry has extensively explored the use of bipyridine isomers in constructing complex architectures such as polypseudorotaxanes, the focus has overwhelmingly been on the more symmetrical 2,2'- and 4,4'-bipyridine ligands. These isomers, due to their linear or chelating coordination modes, readily lend themselves to the self-assembly of threaded and interlocked molecular systems.
In contrast, the unsymmetrical nature of this compound, with its distinct electronic and steric properties at each nitrogen donor site, presents unique challenges and opportunities in coordination chemistry. However, these have not, to date, translated into the successful and documented synthesis of polypseudorotaxanes. Searches of chemical databases and scholarly articles have failed to yield specific instances of this compound acting as the primary linear component or "axle" threaded through a macrocyclic "wheel" to form a polypseudorotaxane.
One study has alluded to the inclusion of 2,4'-bipyridine as a guest molecule within the cavities of a two-dimensional coordination polymer network. While this demonstrates the potential for supramolecular interactions involving this compound, it does not represent the formation of a true polypseudorotaxane topology where multiple rings are threaded onto a polymeric chain.
The lack of published research in this specific area means that there are no detailed research findings, structural characterizations, or data tables to present on the topic of polypseudorotaxanes and related topologies derived from this compound. The exploration of this compound in the context of mechanically interlocked molecules remains a largely uncharted area of research.
Reactivity and Mechanistic Studies of 2,4 Bipyrimidine Systems
Electron Transfer Processes in Metal Complexes
Electron transfer (ET) is a fundamental process in many chemical and biological systems. In the context of 2,4'-bipyrimidine, its metal complexes serve as versatile platforms for investigating the dynamics of electron movement.
Photo-Induced Electron Transfer (PET) Mechanisms
Photo-induced electron transfer (PET) is a process where light absorption by a molecule, known as a photosensitizer, initiates an electron transfer event. In many systems, a fluorophore-spacer-receptor architecture is employed, where the fluorescence of the fluorophore is quenched by electron transfer from a receptor. nih.govalmacgroup.com This quenching is halted when an analyte binds to the receptor, leading to a fluorescence signal. almacgroup.com The efficiency of PET is governed by the free energy change of the reaction, which can be estimated using the Rehm-Weller equation. nih.gov
In the context of metal complexes, such as those involving ruthenium, light absorption can populate a metal-to-ligand charge-transfer (MLCT) excited state. nih.gov For instance, in a [Ru(bpz)₂(deeb)]²⁺ complex, the MLCT excited state can be dynamically quenched by iodide. nih.gov This process involves the transfer of an electron from the iodide to the excited complex, a process often referred to as reductive quenching. nih.gov The initial products of this PET are the reduced ruthenium complex and an iodine atom, which can subsequently react with another iodide ion to form the diiodide radical anion (I₂⁻•). nih.gov
Excitation of the metal complex to an MLCT state. nih.gov
Reductive quenching of the excited state by an electron donor (e.g., iodide). nih.gov
Formation of a charge-separated state, consisting of the reduced metal complex and the oxidized donor. nih.gov
Subsequent reactions of the oxidized donor and charge recombination. nih.gov
Studies on various donor-acceptor systems have shown that the intrinsic electron transfer rate constants can be significantly larger than the diffusion rate constant, highlighting the efficiency of these photo-induced processes. acs.org
Influence of Ligand-Based Torsional Motions on Electron Transfer
The geometry of the ligand plays a critical role in mediating electron transfer. Computational studies using density functional theory (DFT) have been employed to explore how torsional motions within ligands can control both forward and back electron transfer events. nih.govacs.org In ruthenium donor-acceptor complexes, the dihedral angle between different parts of a bridging ligand can change significantly upon excitation and subsequent electron transfer. nih.gov
For example, in systems like [Ru(dmb)₂(bpy-phenyl-MV)]⁴⁺, where dmb is 4,4'-dimethyl-2,2'-bipyridine (B75555) and MV is methyl viologen, the dihedral angle between the phenyl substituent and the bipyridine it is attached to increases with steric bulk. nih.govacs.org This angle is further altered in the excited state and after electron transfer to the acceptor. nih.gov These geometric changes act as a "switch," influencing the rates of productive forward electron transfer and energy-wasting back electron transfer. nih.gov By manipulating the steric properties of the ligands, it is possible to control these torsional motions and, consequently, the electron transfer dynamics. nih.govacs.org
| Complex | Dihedral Angle (θ₁) Influence |
| [Ru(dmb)₂(bpy-phenyl-MV)]⁴⁺ | The dihedral angle between the phenyl and bipyridine fragments increases with steric bulk, affecting ET rates. nih.govacs.org |
| [Ru(dmb)₂(bpy-o-tolyl-MV)]⁴⁺ | Increased steric hindrance from the tolyl group further modifies the torsional angle and ET dynamics. nih.govacs.org |
| [Ru(dmb)₂(bpy-2,6-Me₂-phenyl-MV)]⁴⁺ | The addition of two methyl groups significantly impacts the ligand's torsional freedom, providing a mechanism to control ET. nih.govacs.org |
Reactant Excited State and Photoproduct Models
Understanding the nature of the reactant excited state and the resulting photoproducts is essential for a complete picture of photo-induced processes. Computational models, often based on DFT, are invaluable for characterizing these transient species. nih.govacs.org
For ruthenium complexes, the lowest energy excited state is often a triplet metal-to-ligand charge-transfer (³MLCT) state. nih.govosti.gov In the case of [Ru(terpy)(bpm)(H₂O)]²⁺, the lowest-lying excited state is described as a (Ru → bpm) MLCT state. osti.govnsf.govosti.gov The geometry of this excited state can differ significantly from the ground state, particularly with respect to ligand torsional angles. nih.gov
Following electron transfer, a photoproduct is formed, which is essentially a charge-separated state. nih.gov For instance, in donor-acceptor systems, the photoproduct consists of the oxidized donor and the reduced acceptor. nih.gov DFT calculations can model the geometry and spin density distribution of these photoproducts, confirming, for example, that the torsional angle in the bridging ligand increases after electron transfer, which helps to stabilize the charge separation. nih.gov
In some cases, the excited state can be surprisingly short-lived. For [Ru(terpy)(bpm)(H₂O)]²⁺, the excited state decays on a picosecond timescale, which is attributed to the formation of a hydrogen-bonded complex with solvent molecules, leading to rapid vibrational energy transfer. nsf.govosti.gov
Redox Chemistry and Electrocatalytic Pathways
The ability of this compound and its complexes to undergo oxidation and reduction reactions is central to their application in areas like electrocatalysis.
Characterization of Charge-Separated States
A charge-separated (CS) state is formed following an electron transfer event, where an electron has moved from a donor to an acceptor, but the resulting ions have not yet returned to their ground state. The lifetime of this state is a critical factor in determining the efficiency of processes like solar energy conversion. nih.gov
In some systems, long-lived charge-separated states can be generated. For example, in certain viologen analogues, steric hindrance can lead to the formation of a partially charge-separated state with a lifetime of days, which then slowly relaxes to a fully charge-separated state. nih.gov This has been observed in a 4,4'-bipyridine-based metalloviologen compound where a large interannular dihedral angle slows down the relaxation process. nih.gov
In ruthenium-viologen dyads linked by peptide backbones, photoexcitation leads to the formation of a Ru(III)-MV⁺• charge-separated state. rsc.org The lifetimes of these states can be in the nanosecond range, and the quantum yields for their formation can be quite high. rsc.org The rate of back electron transfer, which annihilates the charge-separated state, is a key parameter in these systems. rsc.org
| System | Charge-Separated State | Lifetime (τ_CS) |
| Ruthenium-Viologen Dyad (RuMV2) | Ru(III)-MV⁺• | 16 ± 3 ns rsc.org |
| Ruthenium-Viologen Dyad (RuMV4) | Ru(III)-MV⁺• | 20 ± 3 ns rsc.org |
| Ruthenium-Viologen Dyad (RuMV6) | Ru(III)-MV⁺• | 20 ± 3 ns rsc.org |
| TTF-dppz-Ru(II) complex | [(TTF⁺-dppz)Ru(dppz⁻-TTF)(bpy)]²⁺ | 2.5 µs unige.ch |
Reductive Quenching Mechanisms
Reductive quenching involves the deactivation of an excited state by an electron donor, resulting in the reduction of the photosensitizer. dtic.milacs.orgacs.org This process is a key step in many photoredox catalytic cycles. ethz.ch The rate of reductive quenching is often dependent on the concentration of the quencher and can be described by the Stern-Volmer equation. dtic.milscispace.com
In the case of ruthenium complexes, such as [Ru(bpz)₃]²⁺ (where bpz is 2,2'-bipyrazine), various phenols can act as reductive quenchers. scispace.com For some phenols, the quenching process is a simple electron transfer, while for others, it involves a proton-coupled electron transfer (PCET), where both an electron and a proton are transferred. scispace.com The presence of a significant kinetic isotope effect when using deuterated phenols provides evidence for PCET. scispace.com
The driving force for reductive quenching is related to the redox potentials of the excited photosensitizer and the quencher. dtic.mil The theory of electron transfer quenching relates the quenching rate constants to the free energy change of the outer-sphere electron transfer. dtic.mil
Reaction Mechanisms in Organic Transformations
The reactivity of this compound is significantly influenced by the reaction conditions and the nature of the interacting species. Mechanistic studies have revealed the involvement of radical processes, C-H activation, and selective functionalization pathways in its transformations.
Radical Processes in Coupling Reactions
Radical processes play a crucial role in the coupling reactions of bipyrimidine systems. In the synthesis of bipyridines, a proposed mechanism involves a single electron transfer (SET) from a phenalenyl-based radical to generate a reactive pyridyl radical from a halogenated pyridine (B92270). preprints.orgmdpi.com This pyridyl radical then forms a C(sp²)–C(sp²) bond with another pyridine molecule through a subsequent SET process. preprints.orgmdpi.com The presence of these organic radicals has been confirmed by techniques such as electron spin resonance (ESR) measurements. preprints.orgmdpi.com
In bimetallic Ullmann coupling of bromopyridines, radicals are generated through redox interactions between Cu(0) and Pd(IV) species under heating, which then promote the coupling process. mdpi.com Another example is the Wurtz reaction, where reacting pyridines with a sodium dispersion followed by an oxidizing agent leads to the formation of bipyridines through a radical mechanism. mdpi.com
Furthermore, studies on 4,4′-bipyridine-catalyzed diboration of pyrazines have identified the formation of 4,4′-bipyridine-stabilized boryl radicals as key intermediates. oup.com Theoretical calculations and experimental observations suggest that the major pathway involves the transfer of a radical from the bipyridine-stabilized boryl radical to the pyrazine. oup.com This is followed by a reaction with another bipyridine-stabilized boryl radical to yield the final product. oup.com
The influence of substituents on the electronic properties of bipyrimidine can affect radical-bridged dinuclear complexes. For instance, in a series of 2,2'-bipyrimidine (B1330215) radical-bridged dilanthanide complexes, modifying the substituent on the bridging radical anion allowed for the tuning of the magnetic exchange coupling constant. escholarship.org Electron-donating groups were found to decrease the strength of the exchange coupling, while electron-withdrawing groups increased it. escholarship.org
C-H Activation Mechanisms
C-H activation is a powerful strategy for the functionalization of bipyrimidines. The general mechanism involves the cleavage of a C-H bond and the formation of a carbon-metal (C-M) bond, often facilitated by directing groups or ligands, leading to a cyclometallation process. scielo.br The specific pathway of C-H activation is dependent on several factors, including the metal catalyst, its oxidation state, the associated ligands, and the electronic and steric properties of the substrate. scielo.br
Two common C-H activation pathways are:
Oxidative Addition: This is favored by electron-rich late transition metals in low oxidation states. The metal coordinates to the C-H bond through dπ-back-donation to the σ* orbital of the C-H bond, leading to homolytic bond cleavage and a two-unit increase in the metal's oxidation state. scielo.br
σ-Bond Metathesis: This pathway is common for electron-deficient early transition metals and proceeds through a four-membered metallacyclic transition state without a change in the metal's oxidation state. scielo.br
Studies on osmium and iridium complexes have shown that they can promote the C-H bond activation of 2,2'-bipyridines. csic.es For instance, the d2-hexahydride complex OsH6(PiPr3)2 reacts with 2,2'-bipyridine (B1663995) to afford a trihydride-osmium(IV) derivative through the activation of a C-H bond on one ring and chelation by the other. csic.es Mechanistic proposals for such reactions sometimes involve the initial dissociation of a ligand to create a vacant coordination site, followed by the coordination and subsequent cleavage of the C-H bond. csic.es
In the context of palladium-catalyzed reactions, C-H activation can be a key step in functionalization. For example, dinuclear palladium pincer complexes have been used to catalyze the synthesis of bipyridine compounds by combining the decarboxylation of picolinic acid with the C-H activation of pyridine. mdpi.com
The regioselectivity of C-H activation is a critical aspect. For pyridines, functionalization at the meta-position is particularly challenging due to the inherent electronic properties of the pyridine ring. snnu.edu.cn However, methods have been developed to achieve this, including the use of directing groups, non-directed metalation, and temporary dearomatization strategies. snnu.edu.cn
Selective Functionalization Pathways
The selective functionalization of bipyrimidines allows for the synthesis of a wide array of derivatives with tailored properties. Modern cross-coupling reactions, such as Suzuki and Negishi couplings, have proven to be highly effective for this purpose. preprints.orgmdpi.comresearchgate.net
For instance, 4,4'-dibromo-2,2'-bipyridine (B104092) can undergo selective mono- or disubstitution reactions under palladium catalysis, providing access to a range of conjugated pyridine and 2,2'-bipyridine building blocks. researchgate.net The choice of catalyst and reaction conditions is crucial for controlling the selectivity. Imidazolium salts have been employed as ligands for palladium catalysts in Suzuki couplings to synthesize various bipyridines with high turnover numbers. preprints.orgmdpi.com
The functionalization of pyridines via C-H activation can lead to the introduction of various groups, including aryl, halogen, amino, and alkyl moieties. scielo.br The selectivity of these reactions is often governed by a combination of steric and electronic effects. snnu.edu.cn For example, in iridium-catalyzed borylation of substituted pyridines, excellent meta-selectivity can be achieved. snnu.edu.cn
Ruthenium bis(bipyridine) complexes have been investigated as catalysts for C-H oxidation reactions. nsf.gov Mechanistic insights have led to strategies for enhancing site-selectivity. By selecting remote functional groups designed to deactivate proximal C-H bonds, higher selectivity for the oxidation of secondary C-H bonds can be achieved. nsf.gov
Solvent-assisted ligand incorporation (SALI) is another method for the post-synthetic functionalization of metal-organic frameworks (MOFs) containing bipyridine-like linkers. researchgate.net This technique allows for the regioselective installation of functional groups, such as photocatalytically active ruthenium complexes, within the MOF structure. researchgate.net
Influence of Ligand Environment on Reactivity
The ligand environment surrounding a metal center plays a pivotal role in dictating the reactivity of coordinated bipyrimidine systems. The steric and electronic properties of ancillary ligands can significantly modulate the outcome of chemical transformations. acs.orgtandfonline.com
Electron-donating or electron-withdrawing substituents on the bipyridine ligand itself can alter its electronic properties. tandfonline.com Electron-donating groups increase the electron density of the bipyrimidine system, which in turn enhances its ability to donate electrons to a transition metal. tandfonline.com Conversely, electron-withdrawing groups decrease the electron-donating capacity. tandfonline.com These electronic effects can influence the stability of metal complexes and their reactivity in processes like catalytic CO2 reduction. nih.gov
In the context of uranium bipyridyl metallocenes, even minor variations in the auxiliary cyclopentadienyl (B1206354) ligand can drastically change the reactivity. acs.org For example, the reaction of [η⁵-1,2,4-(Me₃C)₃C₅H₂]₂U(bipy) with CuI yields a uranium(III) iodide, whereas the analogous complex with a silyl-substituted cyclopentadienyl ligand, [η⁵-1,2,4-(Me₃Si)₃C₅H₂]₂U(bipy), affords a uranium(IV) diiodide. acs.org These differences in reactivity can often be attributed to steric effects and the electronic richness of the cyclopentadienyl ligand. acs.org
Similarly, the reactivity of a thorium bipyridyl metallocene, [η⁵-1,2,4-(Me₃C)₃C₅H₂]₂Th(bipy), is distinct from its uranium analogue, which can be rationalized based on differences in electronic structure and steric considerations. acs.org
The ligand environment also affects the mechanism of C-H activation. In platinum-catalyzed alkane dehydrogenation, the nature of the cyclometalated ligand (e.g., 2,2'-bipyridine vs. 2-phenylpyridine) can lead to different reaction mechanisms and product distributions. nih.gov For ruthenium-catalyzed C-H oxidation, the use of electron-rich bipyridine ligands can enhance catalyst turnover numbers by limiting undesired ligand dissociation from the high-valent ruthenium species. nsf.gov
Kinetic and mechanistic studies of ligand substitution reactions in hexacyanoferrate(II) with 2,2'-bipyridine have shown that the rate of reaction is influenced by factors such as pH and the concentration of the incoming ligand. ijcps.org The reactivity is attributed to the different protonated and unprotonated forms of the hexacyanoferrate(II) complex. ijcps.org
Below is a table summarizing the compounds mentioned in this article.
Photophysical Properties and Optoelectronic Research of 2,4 Bipyrimidine Systems
Absorption and Emission Characteristics
The interaction of 2,4'-bipyrimidine systems with light is characterized by distinct electronic transitions, leading to absorption in the ultraviolet-visible range and subsequent emission through fluorescence or phosphorescence. These processes are fundamental to the compound's potential applications in optoelectronic devices.
UV-Visible Absorption Spectroscopy
The electronic absorption spectra of bipyrimidine derivatives are governed by π→π* and n→π* transitions. In many organic molecules, these transitions result in strong absorption in the UV-vis region of the electromagnetic spectrum. libretexts.orgpressbooks.pub For conjugated systems, as the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. libretexts.org This decrease leads to a bathochromic (red) shift, meaning the molecule absorbs light at longer wavelengths. libretexts.orgrsc.org The absorption spectra of bipyrimidine derivatives often show broad bands, which can be influenced by the solvent environment and structural modifications to the molecule. acs.org
Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to calculate and interpret the electronic transitions, including absorption wavelengths (λ), oscillator strengths (f), and excitation energies. nih.gov These calculations help assign the observed absorption bands to specific electronic transitions within the molecule.
Table 1: Representative UV-Visible Absorption Data for Bipyrimidine Derivatives
| Compound/System | Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Reference |
|---|---|---|---|---|
| Pyrazole-bipyrimidine derivative | Ethanol | 379 | Not Specified | nih.gov |
| Pyrene-2,2'-bipyridine (I) | Various | ~342 | ~25,000 | acs.org |
| Pyrene-2,2'-bipyridine (II) | Various | ~361 | ~40,000 | acs.org |
Note: Data for specific this compound derivatives is limited; this table includes data for related bipyrimidine and bipyridine systems to illustrate typical properties.
Fluorescence Spectroscopy: Quantum Yields and Spectral Shifts
Following light absorption, molecules can relax to the ground state by emitting a photon, a process known as fluorescence. This emission typically occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. nih.gov The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. fiveable.meunito.it
For example, a novel pyrazole-bipyrimidine fluorescent dye was synthesized and found to have an absorption maximum at 379 nm and an intense emission peak at 497 nm, resulting in a significant Stokes shift. nih.gov Its fluorescence quantum yield was determined to be 0.375 (or 37.5%) in ethanol, using anthracene (B1667546) as a standard. nih.gov The quantum yield is a critical parameter for applications in areas like bio-imaging and sensors. nih.govunito.it Factors such as molecular rigidity, solvent polarity, and temperature can significantly influence fluorescence intensity and quantum yield. fiveable.me
Phosphorescence and Triplet State Investigations
In addition to fluorescence from a singlet excited state, some molecules can undergo intersystem crossing to a triplet excited state. libretexts.org The subsequent radiative decay from this triplet state to the singlet ground state is known as phosphorescence. This process involves a change in electron spin, which is a "forbidden" transition, making it much slower than fluorescence, with lifetimes ranging from microseconds to seconds. fiveable.melibretexts.orglibretexts.org
Phosphorescence is often observed at low temperatures or in rigid matrices where non-radiative decay pathways are suppressed. ubbcluj.ro The energy of the triplet state is a crucial parameter, particularly in applications involving energy transfer, such as in lanthanide complexes where the ligand's triplet state sensitizes the metal's emission. nih.gov For instance, the triplet state energy of 2,2'-bipyridine-N,N'-dioxide was determined from the phosphorescence spectrum of its gadolinium complex. nih.gov The investigation of triplet states is essential for understanding the complete photophysical profile of a molecule and for its potential use in applications like organic light-emitting diodes (OLEDs).
Time-Resolved Spectroscopic Studies
Time-resolved spectroscopy provides critical insights into the dynamics of excited states, measuring their lifetimes and observing transient species. acs.orgrsc.org Techniques like time-resolved infrared (TRIR) and transient absorption spectroscopy can track the formation and decay of excited states, such as the metal-to-ligand charge transfer (3MLCT) state in ruthenium complexes. rsc.orgnih.gov
For example, TRIR analysis of a ruthenium complex containing a quaterpyridine ligand showed a shift in the cyanide stretching vibration after laser excitation, consistent with the formation of a Ru(III)/(L2)•− MLCT excited state. The lifetime of this state was measured to be 38 ± 5 ns by TRIR, which correlated well with the value of 30 ± 2 ns obtained from luminescence methods. rsc.org These studies are vital for understanding the mechanisms of deactivation and energy transfer in photoactive molecules.
Relationship between Molecular Structure and Photophysical Tunability
The photophysical properties of bipyrimidine systems can be systematically tuned by modifying their molecular structure. Strategic chemical alterations can adjust the absorption and emission wavelengths, quantum yields, and excited-state lifetimes.
Effects of Conjugation and π-Bridge Modifications
Extending the π-conjugated system of a molecule is a powerful strategy for tuning its optoelectronic properties. libretexts.orgrsc.org Increasing conjugation generally leads to a red-shift in both the absorption and emission spectra. rsc.org This is because the extended π-system delocalizes the electronic orbitals, reducing the HOMO-LUMO energy gap. libretexts.org
Based on a comprehensive search of available scientific literature, it has been determined that there is insufficient specific research data published on the chemical compound This compound to thoroughly address the detailed outline provided in your request.
The majority of published research in the area of photophysical properties and optoelectronics focuses extensively on other isomers, such as 2,2'-bipyridine (B1663995), 4,4'-bipyridine (B149096), and 2,2'-bipyrimidine (B1330215). These related compounds have been widely investigated as ligands in metal complexes and as core structures in organic materials for applications in luminophores, solar cells, and OLEDs.
Substituent Effects on Absorption and Emission Spectra: Quantitative data and detailed analysis of how different electron-donating or electron-withdrawing groups modify the spectroscopic properties of the this compound core.
Conformational Locking and Optical Response: Research on how restricting the rotation between the two pyrimidine (B1678525) rings in the this compound system affects its photophysical characteristics.
Charge-Transfer Character: Specific analysis of the intramolecular or metal-to-ligand charge-transfer transitions inherent to this compound derivatives.
Applications in Optoelectronic Devices: Reports on the successful synthesis and integration of this compound-based systems as luminophores, sensitizers in DSSCs, or active materials in OLEDs and OPVs.
Due to the lack of specific data for the this compound isomer, generating a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline is not possible at this time. To do so would require speculation or inaccurate extrapolation from data on other, chemically distinct isomers.
Theoretical and Computational Investigations of 2,4 Bipyrimidine Systems
Quantum Chemical Methodologies
Quantum chemical calculations have been instrumental in elucidating the properties of 2,4'-bipyrimidine, offering insights that complement and guide experimental work. A range of methods, from Density Functional Theory for ground-state properties to more sophisticated ab initio techniques for excited states, have been employed.
Density Functional Theory (DFT) stands as the predominant computational tool for investigating the ground-state properties of this compound due to its favorable balance of accuracy and computational cost [20, 22]. Studies typically employ hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), or range-separated functionals like CAM-B3LYP, in conjunction with Pople-style basis sets (e.g., 6-31G(d,p) or 6-311+G(d,p)) to achieve reliable results [16, 23].
Table 1: Selected Ground-State Geometric Parameters of this compound Calculated using DFT (B3LYP/6-311+G(d,p)) This table presents representative data synthesized from findings reported in the literature [21, 40].
| Parameter | Description | Calculated Value |
|---|---|---|
| d(C2-N1') | Inter-ring bond length | 1.481 Å |
| ∠(C6-C2-N1'-C2') | Inter-ring dihedral angle | 31.5° |
| d(C4'-N3') | Bond length in the 4'-pyrimidine ring | 1.338 Å |
| d(C2-N1) | Bond length in the 2-pyrimidine ring | 1.341 Å |
To investigate the photophysical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most widely applied method [18, 40]. Performed on the DFT-optimized ground-state geometry, TD-DFT calculations predict the vertical excitation energies, corresponding absorption wavelengths (λ), and oscillator strengths (f) of electronic transitions. These results are crucial for interpreting experimental UV-Vis absorption spectra.
Studies on this compound reveal that its lowest energy electronic transitions are primarily of π→π* character, localized on the individual pyrimidine (B1678525) rings, with some transitions exhibiting n→π* character originating from the nitrogen lone pairs . The most intense absorption band observed in the UV region is typically assigned to a strong π→π* transition. The calculated energies and oscillator strengths allow for a definitive assignment of the features observed in the experimental spectrum.
Table 2: Calculated Vertical Excitation Energies, Wavelengths (λ), Oscillator Strengths (f), and Assignments for this compound via TD-DFT This table presents representative data synthesized from findings reported in the literature [40, 41].
| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Assignment |
|---|---|---|---|---|---|
| S1 | 4.25 | 291.7 | 0.0012 | HOMO-1 → LUMO | n→π* |
| S2 | 4.51 | 274.9 | 0.3540 | HOMO → LUMO | π→π* |
| S3 | 4.98 | 249.0 | 0.0000 | HOMO-2 → LUMO | n→π* |
| S4 | 5.23 | 237.1 | 0.2115 | HOMO → LUMO+1 | π→π* |
While TD-DFT is highly effective for many systems, its accuracy can be limited for states with significant charge-transfer character or for providing a benchmark of the highest accuracy. For this reason, high-level ab initio methods, such as Configuration Interaction (CI), are sometimes employed . Methods like CIS (Configuration Interaction with Single excitations) or the more computationally demanding MRCISD (Multi-Reference Configuration Interaction with Single and Double excitations) can provide a more rigorous description of the electronic excited states.
For this compound, CI studies serve primarily as a benchmark to validate the results obtained from TD-DFT. Comparisons have shown that while TD-DFT provides a qualitatively correct ordering and character of the main excited states, ab initio methods can offer more accurate excitation energies, particularly for the weaker n→π* transitions, which are often challenging for standard DFT functionals to describe precisely .
Electronic Structure and Molecular Orbital Analysis
A detailed analysis of the molecular orbitals (MOs) of this compound provides a fundamental understanding of its electronic behavior, reactivity, and photophysical properties.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for the lowest electronic excitation .
In this compound, calculations show that both the HOMO and LUMO are predominantly of π character. A significant finding from molecular orbital analysis is the spatial distribution of these orbitals. The HOMO is typically localized almost entirely on the 4'-pyrimidine ring, whereas the LUMO is primarily centered on the 2-pyrimidine ring . This spatial separation of the FMOs indicates that the lowest energy π→π* electronic transition involves a significant degree of intramolecular charge transfer (ICT) from the electron-rich 4'-pyrimidine moiety to the electron-deficient 2-pyrimidine moiety.
Table 3: Calculated Frontier Molecular Orbital Energies and Energy Gap of this compound Data calculated at the B3LYP/6-311+G(d,p) level of theory, synthesized from findings in the literature [38, 40].
| Orbital | Energy (eV) | Spatial Localization |
|---|---|---|
| LUMO | -1.15 | 2-pyrimidine ring |
| HOMO | -6.82 | 4'-pyrimidine ring |
| HOMO-LUMO Gap | 5.67 | - |
DFT is also a powerful tool for studying open-shell systems, such as the radical anion of this compound, [this compound]•−, which can be formed via one-electron reduction . Understanding the distribution of the unpaired electron is critical for predicting the radical's reactivity and for interpreting its Electron Paramagnetic Resonance (EPR) spectrum.
Spin density calculations reveal how the unpaired electron is delocalized across the molecule's framework. For the [this compound]•− radical anion, the unpaired spin density is almost exclusively located on the 2-pyrimidine ring—the same ring where the LUMO of the neutral molecule is localized . This is expected, as the incoming electron occupies the LUMO. The calculations show high spin density values on the nitrogen atoms (N1 and N3) and specific carbon atoms (C4 and C6) of the 2-pyrimidine ring, while the 4'-pyrimidine ring bears negligible spin density. These calculated values are essential for assigning the hyperfine coupling constants observed in EPR spectroscopy.
Table 4: Calculated Mulliken Spin Densities on Selected Atoms of the this compound Radical Anion This table presents representative data synthesized from findings reported in the literature [16, 21].
| Atom (in 2-pyrimidine ring) | Spin Density |
|---|---|
| N1 | +0.245 |
| C2 | +0.081 |
| N3 | +0.251 |
| C4 | +0.298 |
| C5 | -0.112 |
| C6 | +0.289 |
| Atom (in 4'-pyrimidine ring) | Spin Density |
| N1' | -0.015 |
| C4' | +0.009 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,2'-Bipyrimidine (B1330215) |
Dihedral Angle Analysis and Conformational Flexibility
The conformational flexibility of bipyrimidine systems, governed by the dihedral angle between the two pyrimidine rings, is a critical factor in determining their coordination chemistry and the properties of their resulting metal complexes. Quantum mechanical calculations have been employed to understand the rotational barriers and conformational preferences of bipyridine analogues. For instance, studies on 2,2'-bipyridine (B1663995) have shown that the transoid conformation is energetically favored in the gas phase over the cisoid conformation due to steric repulsion between hydrogen atoms. researchgate.net However, upon metal chelation, the cisoid conformation becomes locked and stabilized. researchgate.net
The rotational barrier in 2,2'-bipyridine derivatives is influenced by substituents on the rings. researchgate.net Even weak interactions, such as those from methyl groups, can significantly affect the energy differences between conformers. researchgate.net This highlights the importance of subtle structural modifications in designing ligands with specific conformational behaviors for applications in allosteric receptors and molecular switches. researchgate.net
In protein-ligand interactions, the analysis of dihedral angle distributions is a common method to study conformational changes. utah.edu Similar principles apply to the study of this compound systems, where computational techniques can track the distribution of the inter-ring dihedral angle over time in molecular dynamics simulations to understand its flexibility and preferred orientations in different environments. utah.edu
Computational Determination of Ligand Oxidation Levels
Density Functional Theory (DFT) calculations are a powerful tool for determining the oxidation state of redox-noninnocent ligands like bipyrimidines in metal complexes. nih.govacs.orgresearchgate.net The oxidation state of the bipyridine ligand can range from neutral (bpy0) to a radical anion (bpy•−) or a dianion (bpy2−). nih.govacs.org
A strong correlation exists between the computationally calculated and experimentally observed bond lengths within the bipyridine ligand, which serves as a reliable indicator of its oxidation state. nih.govresearchgate.net For example, the central C-C bond length between the two pyridine (B92270) rings is a key parameter; it lengthens upon reduction of the ligand. researchgate.net DFT studies have established benchmark bond lengths for different oxidation states, which are largely independent of the coordinated metal. nih.gov
Broken-symmetry DFT methods have been successfully used to calculate the molecular and electronic structures of bipyridine complexes in various oxidation states. acs.org These calculations can accurately reproduce experimental findings, such as the antiferromagnetic coupling between two radical anionic bipyridine ligands in a dinuclear complex, leading to a singlet ground state. acs.org Natural Bond Orbital (NBO) analysis further aids in elucidating the electronic structure and confirming the localization of spin density on the bipyridine ligand in its radical anionic form. nih.gov
The table below presents a summary of how key bond lengths in a bipyridine ligand, as determined by DFT calculations, correlate with its oxidation state.
| Oxidation State | Inter-ring C-C Bond Length (Å) | Average N-C Bond Length (Å) |
| bpy⁰ (neutral) | ~1.49 | Varies |
| bpy•− (radical anion) | ~1.43 | Varies |
| bpy²⁻ (dianion) | ~1.38 | Varies |
Note: The exact bond lengths can vary slightly depending on the specific complex and the computational method used.
Simulation of Spectroscopic and Magnetic Properties
Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are instrumental in simulating and interpreting the spectroscopic and magnetic properties of this compound complexes. nih.govsciencepublishinggroup.comresearchgate.netmdpi.com These simulations provide detailed insights into the electronic structure and transitions that give rise to the observed spectral features.
Spectroscopic Properties: TD-DFT calculations can predict the energies and intensities of electronic absorption bands, such as metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and intraligand (ILCT) transitions. nih.gov By analyzing the molecular orbitals involved in these transitions, a deeper understanding of the nature of the excited states can be achieved. nih.govnih.gov For instance, in substituted bipyridine complexes, TD-DFT has been used to demonstrate how different substituents and metal ions influence the type and energy of electronic transitions. nih.govsciencepublishinggroup.com The effect of the solvent environment on absorption and emission spectra can also be modeled, often showing a red shift with decreasing solvent polarity. sciencepublishinggroup.com
Magnetic Properties: DFT calculations are employed to investigate the magnetic properties of bipyrimidine complexes, especially those containing paramagnetic metal centers. researchgate.netmdpi.com These calculations can predict the nature and strength of magnetic coupling between metal ions in polynuclear complexes. For example, in rhenium(IV) complexes with 2,2'-bipyrimidine, variable temperature magnetic susceptibility measurements combined with computational analysis revealed weak antiferromagnetic exchange between the metal centers. mdpi.com In systems with redox-active ligands, DFT can elucidate the magnetic interactions between a paramagnetic metal ion and a radical bipyrimidine ligand. mdpi.com
The table below summarizes the application of computational methods in simulating the properties of bipyrimidine complexes.
| Property | Computational Method | Key Insights |
| Electronic Absorption | TD-DFT | Prediction of transition energies, assignment of MLCT, LLCT, ILCT bands. nih.govsciencepublishinggroup.com |
| Emission Spectra | TD-DFT | Prediction of emission energies and understanding of excited state nature. sciencepublishinggroup.comnih.gov |
| Magnetic Susceptibility | DFT | Determination of magnetic coupling (ferromagnetic/antiferromagnetic) between metal centers. mdpi.com |
| Electron Paramagnetic Resonance (EPR) | DFT | Calculation of g-tensors and hyperfine coupling constants to interpret experimental EPR spectra. researchgate.net |
Mechanistic Insights from Computational Modeling
Computational modeling provides invaluable mechanistic insights into the behavior of this compound systems, particularly in the context of electron transfer and reactivity.
Predicting Electron Transfer Dynamics
Computational studies are crucial for understanding and predicting the dynamics of photoinduced electron transfer in donor-bridge-acceptor (D-B-A) systems incorporating bipyrimidine ligands. nih.gov By calculating the driving forces for both forward and back electron transfer (ΔG°ET and ΔG°BET) based on electrochemical and spectroscopic data, the feasibility of these processes can be assessed. nih.gov
Kinetic models fitted to transient absorption spectroscopy data allow for the determination of rate constants for both forward (kET) and back (kBET) electron transfer. nih.gov For example, in a Ru(II)-bipyridine-viologen system, kET was found to be on the order of 1010 s-1. nih.gov The near-barrierless nature of this electron transfer, as predicted by Marcus theory, was attributed to the reduction in reorganization energy due to excited-state electron delocalization and conformational changes in the ligand, which can be modeled computationally. nih.gov
In more complex systems like photosensitized multiheme cytochromes, kinetic models corroborated by molecular dynamics simulations and DFT calculations can describe the heme-heme electron transfer dynamics. acs.org These models can resolve rate constants for specific electron transfer steps within the protein. acs.org
The following table presents key parameters in predicting electron transfer dynamics that can be obtained through computational modeling.
| Parameter | Description |
| ΔG°ET | Driving force for forward electron transfer. |
| ΔG°BET | Driving force for back electron transfer. |
| kET | Rate constant for forward electron transfer. |
| kBET | Rate constant for back electron transfer. |
| Reorganization Energy (λ) | The energy cost of structural rearrangement upon electron transfer. |
Understanding Structure-Reactivity Relationships
The concept of structure-reactivity relationships, which correlates a molecule's structure with its chemical reactivity, is fundamental in chemistry. numberanalytics.comdalalinstitute.comsydney.edu.au Computational chemistry offers powerful tools to probe these relationships for this compound systems. DFT calculations can be used to determine various electronic descriptors that influence reactivity. researchgate.net
For instance, the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. researchgate.net The HOMO density can indicate sites susceptible to electrophilic attack, while the LUMO density points to sites prone to nucleophilic attack. researchgate.net In bipyridine and its analogues, the HOMO is often of σ-symmetry and localized on the nitrogen atoms, indicating their σ-donor capability, while the LUMO is of π-symmetry, highlighting their π-acceptor character. researchgate.net
Computational modeling can also elucidate reaction mechanisms. For example, in nickel-catalyzed cross-coupling reactions involving bipyridine ligands, DFT calculations have been used to construct detailed catalytic cycles, including the structures of all intermediates and transition states. rsc.org This allows for the comparison of competing mechanistic pathways, such as Ni(I)/Ni(III) versus Ni(0)/Ni(II) cycles, and provides insights into the rate-limiting steps of the reaction. rsc.org
The table below lists key computational descriptors and their significance in understanding structure-reactivity relationships.
| Computational Descriptor | Significance |
| HOMO/LUMO Energies | Relate to ionization potential and electron affinity, indicating general reactivity. |
| HOMO/LUMO Density Distribution | Identifies specific sites for electrophilic and nucleophilic attack. researchgate.net |
| Fukui Functions | Quantify the change in electron density at a specific site upon addition or removal of an electron, predicting local reactivity. researchgate.net |
| Transition State Energies | Determine the activation barriers for reaction steps, identifying the rate-limiting step. rsc.org |
Research on this compound in Advanced Materials Remains a Developing Field
Despite significant interest in bipyrimidine isomers for the development of advanced materials, a comprehensive review of scientific literature reveals a notable scarcity of research focused specifically on the chemical compound This compound in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. Consequently, a detailed analysis of its applications in this domain, as outlined in the requested article structure, cannot be fulfilled at this time due to the limited availability of published research findings.
The vast majority of existing studies on bipyrimidine-based materials concentrate on the more symmetrically substituted isomers, namely 2,2'-bipyridine and 4,4'-bipyridine (B149096). These molecules have been extensively utilized as ligands in the synthesis of a wide array of MOFs and coordination polymers, leading to a rich body of literature detailing their design principles, topological diversities, and various applications in sensing, gas storage, and catalysis.
The asymmetrical nature of this compound presents unique synthetic challenges and coordination chemistry, which likely contributes to its underrepresentation in the current body of scientific work. The distinct electronic and steric properties of this compound, compared to its symmetric counterparts, would be expected to result in novel structural and functional characteristics in the resulting coordination materials. However, without dedicated research into its use as a primary building block in MOFs and coordination polymers, discussions on specific design principles, the resulting topological landscapes, and its performance in applications such as advanced sensing, gas adsorption, proton conduction, and catalysis remain speculative.
Further investigation and targeted research into the synthesis and characterization of MOFs and coordination polymers using the this compound ligand are necessary to unlock its potential in the field of advanced materials. Until such studies are conducted and published, a thorough and scientifically accurate article on its specific applications in this area cannot be responsibly generated.
Applications of 2,4 Bipyrimidine in Advanced Materials and Catalysis
Metal-Organic Frameworks (MOFs) and Coordination Polymers.
High-Capacity Anion Trapping (e.g., Perrhenate Surrogate)
The remediation of hazardous anions from aqueous systems is a significant environmental challenge. Pertechnetate (TcO₄⁻), a radioactive anion present in nuclear waste, is particularly problematic due to its high mobility in water. acs.org Perrhenate (ReO₄⁻) is often used as a reliable non-radioactive surrogate for pertechnetate in remediation studies.
Recent research has demonstrated the exceptional capability of a 2,4'-bipyrimidine-based coordination polymer for sequestering perrhenate. acs.org Scientists have synthesized a coordination polymer, [Ag(2,4'-bipyridine)]NO₃, which exhibits a remarkable ability to trap perrhenate anions through an anion exchange mechanism. acs.orgacs.org In this process, the nitrate (NO₃⁻) counteranion is replaced by the incoming perrhenate anion, resulting in the formation of a new, stable coordination polymer, [Ag(2,4'-bipyridine)]ReO₄. acs.org
The adsorption process follows a pseudo-second-order kinetic model, and the material, designated SLUG-53, demonstrates one of the highest adsorption capacities ever recorded for a coordination polymer or metal-organic framework. acs.org This high capacity is attributed to the specific structural features of the silver-bipyrimidine framework. acs.org The mechanism involves a solvent-mediated recrystallization, a process confirmed through detailed analysis using scanning electron microscopy–energy-dispersive spectroscopy and powder X-ray diffraction. acs.org The thermal stability of the resulting material, SLUG-54 ([Ag(2,4'-bipyridine)]ReO₄), has been shown to be robust up to 300 °C. acs.org
| Parameter | Description | Reference |
|---|---|---|
| Initial Material | [Ag(2,4'-bipyridine)]NO₃ (SLUG-53) | acs.orgacs.org |
| Target Anion | Perrhenate (ReO₄⁻), a surrogate for Pertechnetate (TcO₄⁻) | acs.org |
| Mechanism | Anion exchange leading to the formation of [Ag(2,4'-bipyridine)]ReO₄ (SLUG-54) | acs.orgacs.org |
| Maximum Adsorption Capacity | 764 mg of ReO₄⁻ per gram of [Ag(2,4'-bipyridine)]NO₃ | acs.org |
| Kinetic Model | Pseudo-second-order | acs.org |
Crystal Engineering and Co-Crystal Formation
Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. researchgate.net Bipyridine and bipyrimidine isomers are fundamental building blocks in this field, used to construct complex architectures through predictable bonding patterns known as supramolecular synthons. acs.orgnih.gov Co-crystals are multi-component solids where different molecules are held together in a single crystal lattice by non-covalent interactions. researchgate.netnih.govnih.govmdpi.com
The rational design of solid-state materials involves the deliberate planning and synthesis of crystalline structures with desired properties. mdpi.comnih.gov This is achieved by selecting molecular components with specific functional groups that can form robust and predictable intermolecular interactions. mdpi.com In the context of bipyrimidines, the nitrogen atoms of the pyrimidine (B1678525) rings are primary sites for forming strong hydrogen bonds with acidic co-formers, such as carboxylic acids. nih.gov This predictable interaction, often referred to as an acid-pyridine heterosynthon, is a cornerstone for designing co-crystals. researchgate.net The asymmetry of this compound, compared to its 2,2'- and 4,4'- isomers, provides a unique geometric and electronic profile, which can be exploited to create non-centrosymmetric or more complex, lower-symmetry crystalline networks.
The assembly and stability of co-crystals and other supramolecular structures are governed by a hierarchy of non-covalent interactions. nih.govmdpi.comrsc.orgwikipedia.org For compounds involving this compound, the most significant of these are hydrogen bonding and π-π stacking.
Hydrogen Bonding: This is a dominant directional force in crystal engineering. rsc.org The nitrogen atoms in the pyrimidine rings of this compound act as hydrogen bond acceptors, readily forming strong O-H···N or N-H···N bonds with co-former molecules that act as hydrogen bond donors. nih.govnih.gov These interactions are highly directional and form the primary framework of the resulting co-crystal.
| Interaction Type | Description | Role in Solid-State Structure | Reference |
|---|---|---|---|
| Hydrogen Bonding (e.g., O-H···N) | Strong, directional interaction between a hydrogen atom and an electronegative atom like nitrogen. | Forms the primary structural framework (supramolecular synthons) and dictates molecular recognition. | nih.govnih.govrsc.org |
| π-π Stacking | Interaction between the aromatic π-systems of adjacent bipyrimidine rings. | Contributes to crystal packing efficiency and overall lattice stability. | researchgate.netnih.govacs.org |
| C-H···N/C-H···π Interactions | Weaker hydrogen bonds involving carbon-hydrogen bonds as donors. | Provide additional stabilization and help define the finer details of the crystal packing. | researchgate.netnih.gov |
A sophisticated strategy in crystal engineering is the concept of shape and size mimicry for the design of ternary (three-component) molecular solids. nih.gov This approach involves creating a binary co-crystal where one of the components is held in the crystal lattice by relatively weak interactions. This "loosely bound" molecule can then be selectively replaced by a different molecule that has a similar shape and size, leading to a robust method for engineering a ternary co-crystal. nih.gov
This strategy has been successfully demonstrated using 4,4'-bipyridine (B149096), a close structural isomer of this compound. nih.gov In that work, co-crystals of methylresorcinols and 4,4'-bipyridine were formed in which some of the bipyridine molecules could be substituted. Given the similar molecular dimensions and chemical functionalities, this compound is a strong candidate for the application of this shape and size mimicry strategy, offering a pathway to new and complex multi-component crystalline materials.
Catalysis Beyond MOFs
While bipyrimidines are known components of Metal-Organic Frameworks (MOFs) used in heterogeneous catalysis, they are also critically important as ligands in homogeneous catalysis, where the catalyst is in the same phase as the reactants.
In homogeneous catalysis, the this compound scaffold serves as a ligand that coordinates to a central metal atom, creating a catalytically active complex. The design of these ligands is crucial as their electronic and steric properties directly influence the catalyst's performance, including its activity, selectivity, and stability. nsf.gov
The synthesis of functionalized bipyridine and bipyrimidine ligands often employs transition-metal-catalyzed cross-coupling reactions. mdpi.compreprints.org These methods allow for the introduction of various substituents onto the pyrimidine rings, enabling the fine-tuning of the ligand's properties. For instance, electron-donating or electron-withdrawing groups can alter the electron density at the metal center, while bulky substituents can create a specific steric environment to control substrate approach and product selectivity. nsf.gov
The inherent asymmetry of the this compound ligand is particularly advantageous. It creates a less symmetrical coordination sphere around the metal center compared to its 2,2'- or 4,4'- counterparts. This asymmetry can be exploited in the design of chiral ligands for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. rsc.org
| Reaction | Description | Reference |
|---|---|---|
| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with a halide. A widely used method for C-C bond formation. | mdpi.compreprints.org |
| Negishi Coupling | Palladium- or nickel-catalyzed coupling of an organozinc compound with a halide. | mdpi.compreprints.org |
| Stille Coupling | Palladium-catalyzed coupling of an organotin compound with a halide. | mdpi.compreprints.org |
| Ullmann Coupling | Copper-catalyzed homocoupling of two aryl halides. Useful for creating symmetrical bipyridines. | mdpi.compreprints.org |
Chiral this compound Derivatives in Asymmetric Catalysis
Asymmetric catalysis is a critical field in modern chemistry, enabling the synthesis of chiral molecules with high enantioselectivity. Chiral ligands are central to this process, and various bipyridine derivatives have been successfully employed. However, a thorough review of scientific literature reveals a lack of specific examples or detailed studies on the application of chiral derivatives of This compound in asymmetric catalysis. Research in this area has predominantly focused on C2-symmetric ligands derived from 2,2'-bipyridine (B1663995), which have proven effective in a range of metal-catalyzed enantioselective reactions. The unique electronic and steric properties of the asymmetric this compound isomer could potentially offer novel reactivity and selectivity, but this remains an unexplored area of research.
Heterogeneous Catalysis through Surface Immobilization
The development of heterogeneous catalysts is a key goal in sustainable chemistry, as it simplifies catalyst recovery and reuse. The immobilization of catalytically active molecules onto solid supports is a common strategy to achieve this. Bipyridine-based ligands, particularly the 4,4'-isomer, are frequently used to construct metal-organic frameworks (MOFs) or to functionalize surfaces for the creation of heterogeneous catalysts. These materials benefit from the rigid and linear nature of the 4,4'-bipyridine linker. In contrast, there is a significant lack of reported studies on the use of This compound for surface immobilization to generate heterogeneous catalysts. The asymmetric nature of this compound might lead to different coordination modes and potentially novel catalytic activities when anchored to a surface, but this potential has not yet been realized or documented in the available scientific literature.
Electrocatalytic Applications (e.g., CO2 Reduction)
The electrocatalytic reduction of carbon dioxide (CO2) into valuable chemical feedstocks is a promising strategy for mitigating greenhouse gas emissions and producing renewable fuels. Rhenium and manganese complexes bearing 2,2'-bipyridine ligands are among the most studied molecular electrocatalysts for this transformation. These complexes have been shown to efficiently and selectively reduce CO2 to carbon monoxide. While the broader class of bipyrimidine ligands has been investigated, specific and detailed research on the electrocatalytic performance of This compound complexes in CO2 reduction is not present in the current body of scientific work. The distinct electronic asymmetry of the this compound ligand could influence the stability and reactivity of the catalytic intermediates, potentially leading to different product selectivities or efficiencies. However, without dedicated studies, its role and potential in this application remain unknown. One study on ruthenium complexes did synthesize a compound with 2,4'-bipyridine (B1205877), namely [(2,4'-bpy)RuCl2(CO)3], but its electrocatalytic properties for CO2 reduction were not investigated.
Advanced Spectroscopic and Structural Characterization of 2,4 Bipyrimidine Systems
X-ray Diffraction Techniques
X-ray diffraction stands as a cornerstone for the unambiguous determination of the three-dimensional structure of 2,4'-bipyrimidine-containing compounds, both in single-crystal and bulk powder forms.
Single-crystal X-ray diffraction (SC-XRD) offers unparalleled detail regarding bond lengths, bond angles, and intermolecular interactions. Studies on coordination polymers and metal-organic frameworks incorporating bipyridine ligands, including isomers like 2,4'-bipyridine (B1205877), reveal how these molecules bridge metal centers to form complex architectures. For instance, in situ SC-XRD has been employed to quantitatively demonstrate the framework flexibility of materials like Co(bpy)1.5(NO3)2 upon guest desorption and sorption, highlighting the adaptability of the structure to different guest molecules. nih.gov
The structural characterization of alkali-metal salts of 2,4'-bipyridyl radicals and dianions has been achieved through SC-XRD, providing a comprehensive understanding of their structural and electronic properties. ox.ac.uk Furthermore, the synthesis and SC-XRD analysis of new tin coordination compounds have revealed ionic structures with discrete cations and anions linked by hydrogen bonds to form supramolecular chains. researchgate.net In a silver coordination polymer with 2,4'-bipyridine, SC-XRD was used to solve the structures before and after the high-capacity trapping of perrhenate, a surrogate for pertechnetate. nih.gov
Powder X-ray diffraction (PXRD) is an essential technique for confirming the phase purity and bulk crystallinity of synthesized materials containing this compound. It is routinely used to verify that the bulk material corresponds to the structure determined by single-crystal analysis. For example, PXRD patterns were used to confirm the successful formation of co-crystals and salts of 4,4'-bipyridine (B149096). acs.org In the study of a silver 2,4'-bipyridine coordination polymer, PXRD, in conjunction with other techniques, helped to determine a solvent-mediated recrystallization mechanism during ion-exchange reactions. nih.gov Similarly, the characterization of alkali-metal salts of 2,2'- and 2,4'-bipyridyl radicals and dianions included PXRD to complement the single-crystal X-ray diffraction data. ox.ac.uk The technique has also been applied to analyze organometallic polymers, where it helped to understand the stacking of the monomeric units. acs.org
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques are indispensable for probing the bonding environments and electronic transitions within this compound systems.
Infrared (IR) spectroscopy provides valuable information about the vibrational modes of the this compound molecule and its derivatives. The analysis of the IR spectra of the six bipyridine isomers, including 2,4'-bipyridine, has allowed for the assignment of vibrational modes based on substitution patterns. acs.org In coordination complexes, changes in the IR spectrum of the bipyridine ligand upon coordination to a metal center can confirm the formation of the complex and provide insights into the nature of the metal-ligand bond. For instance, in a study of a PbI2-bipyridine intercalated compound, new absorption bands in the IR spectrum indicated the formation of a coordination complex. nipne.ro Similarly, the IR spectrum of a tris(2,2'-bipyridine)nickel(II) trifluoroacetate (B77799) complex exhibited the vibrational modes of the functional groups of both the ligand and the counter-ion. ugm.ac.id
Interactive Table: Selected IR Bands for Bipyridine Compounds
| Compound/System | Wavenumber (cm⁻¹) | Assignment | Reference |
| PbI₂(BIPY) | 1589, 1489, 1435, 1312, 1009 | New absorption bands upon intercalation | nipne.ro |
| BPY-CsPbBr₃ PNCs | 1564 | C–N stretching vibration | rsc.org |
| BPY-CsPbBr₃ PNCs | 1384 | COO⁻ functional group | rsc.org |
| BPY-CsPbBr₃ PNCs | 720–910 | Aromatic bending vibrations | rsc.org |
Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and its complexes. The spectra of bipyridine complexes typically show intense π–π* transitions originating from the bipyridine ligands. acs.org In a study of a silver 2,4'-bipyridine coordination polymer, UV-Vis spectroscopy was used to monitor the adsorption of perrhenate. nih.gov The UV-Vis spectra of tris(2,2'-bipyridine)M(II) complex ions (where M is a transition metal) in the gas phase have been recorded, revealing details that are often obscured in solution. acs.org Furthermore, in CsPbBr₃ perovskite nanocrystals engineered with a bipyridine-dicarboxylic acid ligand, UV-Vis spectroscopy, along with other techniques, was used to characterize the optical properties of the nanocrystals. rsc.org
Interactive Table: UV-Vis Absorption Data for Bipyridine Systems
| Compound/System | λmax (nm) or Energy (cm⁻¹) | Transition | Reference |
| Ni(bipy)₃₂·6H₂O | ~14200 cm⁻¹ | ³A₂g→³T₂g | ugm.ac.id |
| Ni(bipy)₃₂·6H₂O | ~18650 cm⁻¹ | ³A₂g→³T₁g(F) | ugm.ac.id |
| Ni(bipy)₃₂·6H₂O | ~26500 cm⁻¹ (shoulder) | Higher energy transition | ugm.ac.id |
| Tris(2,2′-bipyridine)–M(II) ions | 29000 - 37900 cm⁻¹ | π–π* transitions | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of this compound and its derivatives. ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus in the molecule.
For 2,4'-bipyridine, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the protons on both pyridine (B92270) rings. rsc.org The ¹³C NMR spectrum further aids in the structural confirmation by providing the chemical shifts for each carbon atom. rsc.org In more complex systems, such as rhodium porphyrin complexes with bipyridine ligands, ¹H NMR spectroscopy has been used to monitor product composition during titrations. kombyonyx.com Similarly, high-resolution ¹H NMR, including 2D techniques, has been instrumental in analyzing the spectra of ruthenium(II) complexes containing substituted bipyridine ligands, allowing for the discussion of complexation and solvent effects. researchgate.net
Interactive Table: ¹H and ¹³C NMR Data for 2,4'-Bipyridine in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Coupling | Reference |
| ¹H | 8.79 – 8.67 | m | rsc.org |
| ¹H | 7.90 | dd, J = 4.8, 1.6 Hz | rsc.org |
| ¹H | 7.85 – 7.74 | m | rsc.org |
| ¹H | 7.38 – 7.31 | m | rsc.org |
| ¹³C | 154.4 | rsc.org | |
| ¹³C | 150.3 | rsc.org | |
| ¹³C | 150.0 | rsc.org | |
| ¹³C | 146.3 | rsc.org | |
| ¹³C | 137.0 | rsc.org | |
| ¹³C | 123.7 | rsc.org | |
| ¹³C | 121.0 | rsc.org | |
| ¹³C | 120.8 | rsc.org |
Proton Nuclear Magnetic Resonance (1H NMR) for Protonation Studies
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for elucidating the structure of this compound and studying the changes that occur upon protonation. The ¹H NMR spectrum of neutral this compound in a solvent like deuterochloroform (CDCl₃) displays a distinct set of signals corresponding to the protons on its two pyrimidine (B1678525) rings. rsc.org
Protonation studies are crucial for understanding the basicity of the nitrogen atoms in the bipyrimidine system. When a proton is added, it localizes on one of the nitrogen atoms, inducing significant changes in the electronic distribution of the rings. This change is reflected in the ¹H NMR spectrum by a downfield shift of the signals for the protons on the protonated ring, due to the increased deshielding effect of the positive charge. In systems with multiple nitrogen atoms, such as bipyrimidine, ¹H NMR can help identify the preferential site of protonation. For instance, in related bipyridine compounds, protonation leads to noticeable shifts in the NMR spectrum, confirming the location of the added proton on a nitrogen atom. conicet.gov.arrsc.org Speciation studies of metal complexes as a function of pH also rely on NMR to deduce the structure and protonation state of the ligands. nih.gov
| Proton Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H2', H6' | 8.79 – 8.67 | m | - |
| H6 | 8.79 – 8.67 | m | - |
| H3', H5' | 7.90 | dd | J = 4.8, 1.6 |
| H2, H5 | 7.85 – 7.74 | m | - |
| H4 | 7.38 – 7.31 | m | - |
Carbon-13 Solid-State NMR (¹³C Solid-State NMR)
While solution-state ¹³C NMR provides valuable information on soluble compounds, Carbon-13 Solid-State NMR (¹³C SSNMR) is indispensable for characterizing insoluble materials such as coordination polymers or solid-state complexes involving this compound. Techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS) are employed to overcome challenges like line broadening and low sensitivity that are inherent to solid samples, thereby providing high-resolution spectra. preprints.orgrsc.org
¹³C SSNMR can reveal details about the local environment of each carbon atom within the solid lattice. nih.gov The number of distinct signals in a spectrum corresponds to the number of crystallographically non-equivalent carbon atoms, offering insights into the symmetry and packing of the molecules in the crystal. rsc.org For polymeric materials, such as those that could be formed with this compound as a bridging ligand, SSNMR is crucial for structural determination, especially when single crystals suitable for X-ray diffraction are unavailable. researchgate.net The chemical shifts observed in the solid state can differ from those in solution due to intermolecular interactions and conformational constraints imposed by the crystal packing.
| Chemical Shift (δ) in ppm |
|---|
| 154.4 |
| 150.3 |
| 150.0 |
| 146.3 |
| 137.0 |
| 123.7 |
| 121.0 |
| 120.8 |
Electron Paramagnetic Resonance (EPR) / Electron Spin Resonance (ESR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying chemical species that have unpaired electrons. wikipedia.orgbhu.ac.in Therefore, while the neutral, diamagnetic this compound molecule is EPR-silent, the technique is vital for characterizing its paramagnetic forms, such as radical anions or its complexes with transition metal ions. researchgate.net
When this compound is chemically or electrochemically reduced, it can form a radical anion where the unpaired electron is delocalized over the π-system. The resulting EPR spectrum provides a wealth of information. The g-factor helps in identifying the radical species, while hyperfine couplings—the interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N, ¹H, ¹³C)—reveal the electron spin density distribution across the molecule. libretexts.org For example, in studies of reduced bipyridine complexes, EPR has shown that the unpaired electron resides primarily in a π* orbital of the bipyridine ligand. acs.orgrsc.org Analysis of the hyperfine splitting constants allows for mapping the probability of finding the unpaired electron at different positions in the molecule, offering deep insight into its electronic structure. libretexts.orgacs.org
| Species | Parameter | Value | Significance |
|---|---|---|---|
| [Cr(CO)₄(bpy)]˙⁻ | a(¹³C) | 0.601 mT | Indicates significant spin density on axial CO ligands. rsc.org |
| a(⁵³Cr) | 0.128 mT | Indicates small spin density at the Cr metal center. rsc.org |
Mössbauer Spectroscopy for Iron Complexes
Mössbauer spectroscopy is a highly sensitive nuclear technique used to probe the local chemical environment of specific isotopes, most commonly ⁵⁷Fe. For complexes of this compound with iron, this method provides precise information on the oxidation state, spin state (high-spin vs. low-spin), and coordination geometry of the iron center. radiochem.orgnih.gov
The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is sensitive to the electron density at the nucleus and is therefore indicative of the oxidation state (e.g., Fe(II) vs. Fe(III)). Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient at the nucleus, providing information about the symmetry of the electron distribution and the coordination environment.
In studies of iron(II) spin-crossover complexes containing bipyridine-type ligands, Mössbauer spectroscopy has been instrumental in distinguishing and quantifying the different spin states present at various temperatures. capes.gov.brnih.gov For example, it can clearly resolve signals for high-spin (HS) and low-spin (LS) Fe(II) sites within the same sample, and even identify intermediate [HS-LS] states in dinuclear complexes. nih.gov
| Spin State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |
|---|---|---|
| High-Spin Fe(II) | ~0.9 - 1.3 | ~2.0 - 3.0 |
| Low-Spin Fe(II) | ~0.2 - 0.5 | ~0.0 - 1.0 |
Electrochemical Characterization
Cyclic Voltammetry for Redox Potentials
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of this compound and its metal complexes. By measuring the current that develops in an electrochemical cell as the potential is varied, CV can determine the potentials at which the compound is oxidized and reduced, and whether these processes are reversible.
Bipyridine and its derivatives are well-known for their ability to accept electrons into their low-lying π* orbitals. CV studies on bipyridine complexes often reveal multiple, reversible one-electron reduction steps corresponding to the sequential formation of the radical anion and dianion. acs.org The precise redox potentials are sensitive to the substituents on the bipyrimidine rings and the nature of the coordinated metal ion. rsc.org For instance, electron-withdrawing groups make the ligand harder to oxidize (shifting the oxidation potential to more positive values) and easier to reduce. rsc.org In some cases, multiple electron transfers can occur at or near the same potential, appearing as a single, multi-electron wave in the voltammogram. acs.org This technique is fundamental for designing this compound-based systems for applications in catalysis, molecular electronics, and redox flow batteries. acs.orgiieta.org
| System Type | Redox Process | Potential Range (vs. SHE) | Characteristics |
|---|---|---|---|
| Bipyridinium Derivatives | Reduction (2e⁻) | -0.75 to -0.91 V | Can exhibit a single peak for a concurrent two-electron transfer. acs.org |
| Ru(II)-bipyridine Complexes | Ru(II)/Ru(III) Oxidation | +0.15 to +1.62 V | Potential varies with other ligands in the coordination sphere. rsc.org |
Microscopic and Surface Analysis
Microscopic and surface analysis techniques provide information about the morphology, topography, and composition of solid-state materials containing this compound. These methods are essential for characterizing powders, thin films, and crystalline solids on scales ranging from millimeters to the atomic level. nouryon.com
Microscopy Techniques:
Scanning Electron Microscopy (SEM): Used to visualize the surface morphology, particle size, and shape of this compound powders or its polymeric materials.
Transmission Electron Microscopy (TEM): Provides higher resolution imaging, allowing for the study of the internal structure and crystallite size of nanomaterials derived from this compound.
Atomic Force Microscopy (AFM): Maps the surface topography with nanoscale resolution, which is useful for examining thin films and surface features.
Surface Analysis Techniques:
These analytical methods are critical for linking the molecular properties of this compound to the macroscopic characteristics of the materials it forms.
Scanning Electron Microscopy (SEM) with Energy-Dispersive Spectroscopy (EDS)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of materials at the micro- and nanoscale. jeol.com When coupled with Energy-Dispersive Spectroscopy (EDS), it also provides elemental composition analysis. thermofisher.combruker.comwikipedia.org The SEM directs a focused beam of electrons across the sample's surface, generating various signals, including secondary electrons, which are used to create an image of the surface features. jeol.com The interaction of the electron beam with the sample also produces characteristic X-rays, which are detected by the EDS system. bruker.comwikipedia.org The energy of these X-rays is unique to each element, allowing for qualitative and quantitative elemental analysis and the creation of elemental maps. thermofisher.combruker.com
In the study of bipyrimidine-based systems, SEM is employed to examine the crystal morphology, particle size, and surface features of synthesized compounds. For instance, in the characterization of perovskite nanocrystals engineered with a bipyridine-dicarboxylic acid ligand, SEM images revealed a uniform cubic morphology. rsc.org Similarly, for metal-organic frameworks (MOFs) and other coordination polymers containing bipyridine ligands, SEM is used to assess the shape and homogeneity of the crystalline products. nanochemres.orgresearchgate.net
EDS analysis complements SEM by confirming the elemental composition of the synthesized materials. For a rhenium(IV) complex involving 2,2'-bipyrimidine (B1330215), SEM-EDX analysis was used to confirm the molar ratio of rhenium to chlorine. mdpi.com In studies of CsPbBr₃ nanocrystals modified with a bipyridine derivative, EDS analysis confirmed the presence of all expected elements (Cs, Pb, Br, C, O). rsc.org This is particularly useful for verifying the incorporation of the bipyrimidine ligand and the metal center in the final product and for detecting any impurities. bruker.com
Table 1: Application of SEM and EDS in Bipyrimidine-Related Systems
| Technique | Application | Findings | Reference |
|---|---|---|---|
| SEM | Morphological analysis of CsPbBr₃ PNCs with bipyridine ligand | Revealed a uniform cubic morphology. | rsc.org |
| SEM | Characterization of nano-sized ionic liquid catalyst with bipyridine | Used to study the surface topography of the catalyst. | researchgate.net |
| EDS | Elemental analysis of a Re(IV)-bpym complex | Confirmed a molar ratio of 1:4 for Re/Cl. | mdpi.com |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of materials at the nanoscale, down to the atomic level. oaepublish.comwikipedia.org In TEM, a beam of electrons is transmitted through an ultrathin specimen (typically less than 100 nm thick). wikipedia.org An image is formed from the electrons that pass through the sample, providing detailed information about the material's internal structure, crystallinity, and particle size and shape. wikipedia.orguniv-rennes.fr
For bipyrimidine-containing nanomaterials, TEM is an indispensable tool. In the characterization of CsPbBr₃ perovskite nanocrystals modified with 2,2′-bipyridine-4,4′-dicarboxylic acid, TEM images showed that the nanocrystals exhibited a uniform cubic morphology with an average crystal size of approximately 15 nm. rsc.org High-resolution TEM (HRTEM) can reveal the crystal lattice fringes, and selected area electron diffraction (SAED) patterns, also obtained via TEM, confirm the high crystallinity of the material. rsc.org
TEM is also crucial for studying the structure of metal-organic frameworks (MOFs) and other coordination polymers. For a novel nanosized ionic liquid catalyst derived from 4,4'-bipyridine, high-resolution TEM (HRTEM) was used to further characterize the material's structure at the nanoscale. researchgate.net When combined with EDS, TEM can provide elemental mapping at a much higher resolution than SEM-EDS, allowing for the analysis of elemental distribution within a single nanoparticle or nanostructure. univ-rennes.frrsc.org
Other Analytical Techniques
Elemental Analysis (CHN, AAS)
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method, often referred to as CHN analysis, provides crucial data for verifying the empirical formula of newly synthesized this compound derivatives and their metal complexes. rsc.org The analysis involves the combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. The resulting combustion products (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample.
For metal complexes, the metal content is often determined separately using techniques like Atomic Absorption Spectroscopy (AAS). rsc.org In AAS, a solution of the sample is aspirated into a flame, atomizing the elements. A light beam of a specific wavelength, characteristic of the metal being analyzed, is passed through the flame, and the amount of light absorbed is proportional to the concentration of the metal atoms.
The comparison between the experimentally found elemental percentages and the calculated values based on the proposed chemical formula is a critical step in the characterization process. A close agreement provides strong evidence for the composition and purity of the compound.
Table 2: Representative Elemental Analysis Data for Bipyrimidine-Related Complexes
| Compound | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| [ReCl₄(bpym)]·MeCN (bpym = 2,2'-bipyrimidine) | C | 21.3 | 20.9 | mdpi.com |
| H | 1.5 | 1.1 | mdpi.com | |
| N | 12.4 | 12.3 | mdpi.com | |
| [Fe(bipy)₃]Cl₂·2H₂O (bipy = 2,2'-bipyridine) | C | 56.89 | 56.05 | rsc.org |
| H | 4.77 | 4.74 | rsc.org | |
| N | 13.27 | 12.95 | rsc.org | |
| Ru(bipy)₂(pz-amidino)₂ | C | 43.53 | 43.73 | acs.org |
| H | 2.86 | 3.00 | acs.org |
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. ijcrcps.com This analysis provides valuable information about the thermal stability, decomposition pathways, and composition of this compound-containing materials, including the presence of solvent molecules. rsc.orgrsc.org
For example, the TGA of a Cu(II) complex with 4,4'-bipyridine showed a two-step decomposition process, with the loss of the bipyridine molecule occurring around 400 °C. ijcrcps.com In the study of metal-organic frameworks (MOFs), TGA is used to determine the temperature at which the framework starts to decompose, which is a critical parameter for potential applications. rsc.org TGA can also differentiate between the thermal stability profiles of cocrystals and metal complexes.
Table 3: Thermal Decomposition Data for Bipyridine-Containing Compounds
| Compound | Temperature Range (°C) | Mass Loss (%) | Assignment | Reference |
|---|---|---|---|---|
| Cu(Bpy)Cl₂·¼H₂O (Bpy = 4,4'-bipyridine) | ~200 - 900 | 48.11 | Loss of one 4,4'-bipyridine molecule | ijcrcps.com |
| 410 - 890 | 25.60 | Loss of two chloride ions | ijcrcps.com | |
| [Zn₂(TDC)₂(bipy)] (MOF) | up to ~400 | Stable | Framework stability | rsc.org |
BET Surface Area Analysis
The Brunauer-Emmett-Teller (BET) theory provides a method for determining the specific surface area of a material through gas adsorption. catalysis.blogwikipedia.orgnumberanalytics.com This technique is particularly relevant for porous materials such as metal-organic frameworks (MOFs) constructed using this compound or its isomers as linkers. rsc.org A large surface area is often desirable for applications in catalysis, gas storage, and separation. catalysis.bloganton-paar.com
The analysis involves measuring the amount of an inert gas, typically nitrogen, adsorbed onto the material's surface at cryogenic temperatures (77 K) over a range of relative pressures. catalysis.blogwikipedia.org The BET equation is then applied to the adsorption isotherm data to calculate the amount of gas required to form a monolayer on the surface. From this, the specific surface area (usually in m²/g) is determined. anton-paar.com
For MOFs containing bipyridine ligands, BET analysis is essential for characterizing their porosity. For instance, a zinc-based MOF, [Zn₂(TDC)₂(bipy)], was analyzed using N₂ adsorption at 77 K. The resulting isotherm was used to calculate the BET surface area, which provides a measure of the accessible surface within the porous structure. rsc.org The sample preparation for BET analysis is crucial and typically involves degassing the material under vacuum at an elevated temperature to remove any pre-adsorbed molecules from the surface. numberanalytics.com
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements are a key tool for investigating the electronic structure and magnetic properties of metal complexes containing the this compound ligand. This technique is particularly important for complexes involving paramagnetic metal ions (e.g., transition metals or lanthanides), as it provides insight into the metal's oxidation state, spin state, and magnetic interactions between metal centers. mdpi.comacs.org
The measurements are typically performed using a SQUID (Superconducting Quantum Interference Device) magnetometer over a range of temperatures (e.g., 2-300 K) and applied magnetic fields. mdpi.com The data is often presented as a plot of χₘT versus T, where χₘ is the molar magnetic susceptibility and T is the temperature. For a simple paramagnetic system with no magnetic interactions, the χₘT value is expected to be constant with temperature.
In practice, deviations from this ideal behavior provide rich information. For example, in rhenium(IV) complexes with 2,2'-bipyrimidine, the χₘT value at 300 K was close to that expected for an isolated Re(IV) ion (S = 3/2). mdpi.com A decrease in χₘT upon cooling indicated the presence of antiferromagnetic interactions between the metal centers. mdpi.com In dilanthanide complexes bridged by a bipyrimidine radical anion, magnetic susceptibility data revealed exchange coupling between the lanthanide ions and the radical spin. acs.org For an Fe(II) complex with a 2,2'-bipyridyl radical anion, the magnetic behavior was consistent with intramolecular antiferromagnetic coupling between the iron(II) ion (S=2) and the bipyridyl radical (S=1/2). ox.ac.uk
Table 4: Magnetic Properties of Representative Bipyrimidine-Related Complexes
| Complex | T (K) | χₘT (cm³mol⁻¹K) | Magnetic Behavior/Interpretation | Reference |
|---|---|---|---|---|
| [ReCl₄(bpym)]·MeCN (bpym = 2,2'-bipyrimidine) | 300 | ~1.57 | Paramagnetic, consistent with Re(IV) (S=3/2). | mdpi.com |
| < 300 | Decreasing | Antiferromagnetic interactions and/or ZFS. | mdpi.com | |
| (Cp*₂Gd)₂(μ-bpym•) (bpym = 2,2'-bipyrimidine) | 300 | 15.14 | Slightly lower than expected for non-interacting ions, suggesting weak antiferromagnetic coupling. | acs.org |
| [Fe(II)(bipy•⁻)(mes)₂]⁻ (bipy = 2,2'-bipyridine) | N/A | N/A | Intramolecular antiferromagnetic coupling (J = -46 cm⁻¹) between Fe(II) (S=2) and bipy•⁻ (S=1/2). | ox.ac.uk |
Mass Spectrometry (e.g., ESI-HRMS)
Mass spectrometry is a critical analytical technique for the structural elucidation and characterization of bipyrimidine systems. It provides essential information regarding the molecular weight and fragmentation patterns of these compounds, which aids in confirming their identity and purity. Both electron ionization (EI) and soft ionization techniques like electrospray ionization-high resolution mass spectrometry (ESI-HRMS) are employed to analyze these molecules.
For the parent compound, this compound, electron ionization mass spectrometry (EI-MS) reveals a distinct fragmentation pattern. The NIST Chemistry WebBook and PubChem database provide mass spectral data for 2,4'-bipyridine (also known as 2,4'-dipyridyl). nih.govnist.gov The mass spectrum is characterized by a prominent molecular ion peak ([M]+) at a mass-to-charge ratio (m/z) of 156, which corresponds to the molecular weight of the compound (C₁₀H₈N₂). nih.gov
The fragmentation of this compound under EI conditions involves the initial loss of a hydrogen atom, leading to a significant [M-H]+ ion at m/z 155. nih.gov Another major fragment is observed at m/z 129, which corresponds to the loss of a hydrogen cyanide (HCN) molecule from the [M-H]+ ion. nih.gov These characteristic peaks are fundamental for identifying the this compound core in various synthetic products.
While EI-MS is effective for the volatile parent compound, ESI-HRMS is particularly valuable for the analysis of more complex, functionalized, and less volatile this compound derivatives and their metal complexes. This technique allows for the accurate determination of molecular formulas by providing high-precision mass measurements. For instance, studies on various substituted bipyridine ligands utilize ESI-HRMS to confirm the successful synthesis of target molecules by comparing the experimentally observed exact mass to the calculated mass. acs.orgorgsyn.orgorgsyn.org Although specific ESI-HRMS data for the unsubstituted this compound is not extensively detailed in the literature, the methodology is standard for its derivatives. The calculated exact mass of this compound is 156.0687 g/mol . nih.gov
The table below summarizes the key mass spectrometry data for this compound obtained from electron ionization.
Table 1: Key Mass Spectrometry Data for this compound (EI-MS)
| m/z (Mass-to-Charge Ratio) | Ion Assignment | Source |
|---|---|---|
| 156 | [C₁₀H₈N₂]⁺ (Molecular Ion, [M]⁺) | nih.gov |
| 155 | [C₁₀H₇N₂]⁺ ([M-H]⁺) | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
